molecular formula C8H10O2S B1597062 1-Methyl-3-(methylsulfonyl)benzene CAS No. 10355-06-3

1-Methyl-3-(methylsulfonyl)benzene

Cat. No.: B1597062
CAS No.: 10355-06-3
M. Wt: 170.23 g/mol
InChI Key: HWCMIABYHBVAJW-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-7-4-3-5-8(6-7)11(2,9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCMIABYHBVAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374983
Record name 1-methyl-3-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10355-06-3
Record name 1-methyl-3-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Safety & Handling Guide: 1-Methyl-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

1-Methyl-3-(methylsulfonyl)benzene is an organosulfur building block utilized primarily in the synthesis of bioactive scaffolds.[1] Unlike its para-substituted counterpart (used in COX-2 inhibitors) or its benzyl isomer, the meta-substitution pattern of this molecule offers unique electronic properties for nucleophilic aromatic substitution and ortholithiation strategies.[1]

Critical Isomer Disambiguation

WARNING: This compound is frequently confused with its isomers in commercial databases.[1] Verification of the substitution pattern via NMR is mandatory upon receipt.

FeatureTarget Molecule (Meta) Para Isomer (Common)Benzyl Isomer (Different Class)
IUPAC Name This compound 1-Methyl-4-(methylsulfonyl)benzene[(Methylsulfonyl)methyl]benzene
Structure m-Tolyl methyl sulfonep-Tolyl methyl sulfoneBenzyl methyl sulfone
CAS Number 10355-06-3 3185-99-73112-90-1
Melting Point Low-melting solid / Oil*85–89 °C124–125 °C
Reactivity Directs ortho-lithiation to C2/C4Directs ortho-lithiation to C3Benzylic acidity (C-H activation)

*Note: Meta-substituted sulfones typically exhibit lower melting points than their para-counterparts due to reduced crystal lattice symmetry.[1]

Physicochemical Profile

PropertyDataNote
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
Physical State Solid or Viscous LiquidDepends on purity/temperature.[1][2][3][4]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility.[1]
Partition Coeff. (LogP) ~1.14 (Predicted)Lipophilic, permeates skin.
Storage Condition 2–8 °C (Refrigerate)Hygroscopic potential.

Hazard Identification & Risk Management

While standard Safety Data Sheets (SDS) classify this compound generically, the sulfone moiety presents specific risks in a research setting, particularly regarding skin permeation and thermal stability during synthesis.[1]

GHS Classification (OSHA HCS 2012 / EU CLP)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1]

Researcher-Specific Risk Assessment[1]
  • Permeation Risk: Aryl sulfones are often soluble in organic solvents (DMSO, DCM) that act as carriers. If dissolved, this compound can penetrate the dermal barrier more effectively than the neat solid.[1]

  • Thermal Runaway: During synthesis (oxidation of the sulfide precursor), the reaction is highly exothermic.[1] Scale-up requires strict thermal control.

Safety Decision Logic (DOT Visualization)

SafetyLogic Start Handling this compound StateCheck Check Physical State (Solid vs. Solution) Start->StateCheck Solid Solid Handling StateCheck->Solid Solution Solution (DMSO/DCM) StateCheck->Solution RiskSolid Risk: Dust Inhalation Irritation Solid->RiskSolid RiskSol Risk: Dermal Absorption Carrier Effect Solution->RiskSol ControlSolid Control: Fume Hood + N95 Nitrile Gloves RiskSolid->ControlSolid ControlSol Control: Double Gloving (Laminate/Nitrile) Splash Goggles RiskSol->ControlSol

Figure 1: Decision logic for PPE selection based on physical state.

Synthesis & Reactivity Guide

For researchers unable to source the specific meta isomer, it can be synthesized from 3-methylthioanisole.[1] This section details the protocol and the mechanistic causality behind the steps.

Synthesis Protocol (Oxidation)

Reaction: m-Tolyl methyl sulfide + Oxidant → m-Tolyl methyl sulfone[1]

  • Reagent Choice: m-Chloroperbenzoic acid (mCPBA) is preferred for small scale (<5g) due to mild conditions. Hydrogen Peroxide (30%) with Acetic Acid is preferred for scale-up (>10g) to avoid benzoate byproducts, though it requires heat management.[1]

  • Step-by-Step (mCPBA Method):

    • Dissolution: Dissolve 1.0 eq of 1-methyl-3-(methylthio)benzene in Dichloromethane (DCM) (0.1 M concentration). Cool to 0 °C.

    • Addition: Add 2.2 eq of mCPBA portion-wise. Reasoning: The reaction is exothermic; portion-wise addition prevents solvent boil-off and controls the rate of sulfoxide-to-sulfone conversion.[1]

    • Monitoring: Stir at 0 °C for 1 hour, then warm to Room Temp (RT). Monitor via TLC (Hexane:EtOAc). The intermediate sulfoxide appears first, followed by the sulfone.[1]

    • Quenching (Critical): Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) or NaHSO₃. Causality: This destroys excess peroxides, preventing explosion risks during concentration.[1]

    • Workup: Wash with sat. NaHCO₃ (to remove m-chlorobenzoic acid byproduct), then brine.[1] Dry over MgSO₄.

Reactivity Profile

The sulfone group (-SO₂Me) is a strong Electron Withdrawing Group (EWG) (


).
  • Electrophilic Aromatic Substitution (EAS): The ring is deactivated. Further substitution will occur meta to the sulfone (which is already occupied by the methyl group) or meta to the methyl group.

  • Lithiation: The sulfone group directs ortho-lithiation.[1] Treatment with n-BuLi at -78 °C will deprotonate the C2 position (between the methyl and sulfone) or C4, allowing for functionalization with electrophiles.[1]

Synthesis Workflow Diagram

Synthesis Precursor 3-(Methylthio)toluene (Sulfide) Oxidation Oxidation (mCPBA or H2O2) Precursor->Oxidation 0°C, DCM Intermediate Sulfoxide (Transient) Oxidation->Intermediate Fast Product This compound (Sulfone) Intermediate->Product Slow (Requires 2.2 eq oxidant)

Figure 2: Step-wise oxidation pathway from sulfide to sulfone.

Emergency Response Protocols

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[5][6] Sulfones can crystallize on the cornea if the solvent evaporates; mechanical irritation is a risk.[1]

  • Skin Contact: Wash with soap and water.[1][5] Do not use ethanol or acetone to wash the skin, as this may increase the solubility of the sulfone and enhance absorption into the bloodstream.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (sulfone dust is a respiratory irritant), seek medical attention.[1]

Spill Management
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear N95/P100 respirator and nitrile gloves.[1]

  • Containment: If solid, sweep up avoiding dust generation.[1] If liquid (dissolved), absorb with vermiculite.[1]

  • Neutralization: No specific neutralization required (compound is stable).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 10355-06-3. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Spectroscopic data for 1-Methyl-3-(methylsulfonyl)benzene (NMR, IR, MS)

[1][2]

Part 1: Executive Technical Summary

This compound is a meta-substituted aromatic sulfone utilized as a robust building block in medicinal chemistry and organic synthesis.[1][2] Unlike its para isomer, which is often the major product of direct sulfonation, the meta isomer requires specific synthetic routes (e.g., oxidation of m-tolyl methyl sulfide) or separation from isomeric mixtures.[2]

  • CAS Number : 10355-06-3[1][2][3]

  • Molecular Formula : C₈H₁₀O₂S[2][3][4][5]

  • Molecular Weight : 170.23 g/mol [2][4][5]

  • Physical State : White to off-white crystalline solid.[1][2]

  • Solubility Profile : Highly soluble in polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (CDCl₃, DCM).[2] Limited solubility in non-polar alkanes (Hexanes).[2]

Part 2: Spectroscopic Characterization (NMR, IR, MS)[1][2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the meta isomer is distinct from the para isomer (AA'BB' system) due to its lower symmetry.[2] The presence of the electron-withdrawing sulfonyl group (-SO₂Me) and the electron-donating methyl group (-Me) creates a unique chemical shift pattern.[1][2]

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

ResonanceMultiplicityShift (δ, ppm)IntegrationAssignmentMechanistic Insight
Ar-H (C2) Singlet (broad)7.70 – 7.751HH-2Most deshielded due to being ortho to -SO₂Me and ortho to -Me.[1][2] The combined inductive/anisotropic effects isolate this proton.[1][2]
Ar-H (C4) Doublet (d)7.65 – 7.701HH-4Deshielded by ortho -SO₂Me.[1][2] Coupling (

Hz) with H-5.[1][2]
Ar-H (C6) Doublet (d)7.35 – 7.451HH-6Less deshielded; para to -SO₂Me (resonance effect) but ortho to -Me (shielding).[1][2]
Ar-H (C5) Triplet (t)7.40 – 7.501HH-5Meta to both substituents.[1][2] Appears as a pseudo-triplet due to overlapping couplings from H-4 and H-6.[1][2]
SO₂-CH₃ Singlet3.043HMethyl sulfoneCharacteristic deshielded methyl singlet.[1][2] Diagnostic for methyl sulfones.
Ar-CH₃ Singlet2.453HAryl methylTypical benzylic methyl shift.[1][2]
¹³C NMR Data (100 MHz, CDCl₃)
  • Carbonyl/Sulfonyl Carbons : No carbonyls.[1][2] The ipso-carbons are distinct.[1][2]

  • Aromatic Region : ~124.0 – 142.0 ppm.[1][2]

    • C-SO₂ : ~141 ppm (Deshielded ipso).[1][2]

    • C-Me : ~139 ppm (Ipso).[1][2][4]

    • CH Signals : 124.5, 127.8, 129.3, 133.5 ppm.[2]

  • Aliphatic Region :

    • SO₂-CH₃ : ~44.5 ppm (Diagnostic).[1][2]

    • Ar-CH₃ : ~21.3 ppm.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong stretching vibrations of the sulfone moiety.[2]

Wavenumber (cm⁻¹)Vibration ModeIntensityStructural Confirmation
1300 – 1320

(S=O)
StrongAsymmetric sulfone stretch.[1][2] Often split or broad.[1][2]
1140 – 1160

(S=O)
StrongSymmetric sulfone stretch. Very sharp and characteristic.
2920 – 3000

(C-H)
MediumAromatic and aliphatic C-H stretches.[2]
1590, 1480

(C=C)
MediumAromatic ring skeletal vibrations.[2]
Mass Spectrometry (MS) - EI (70 eV)

The fragmentation pattern follows the stability of the aromatic core and the lability of the sulfonyl-methyl bond.[1][2]

  • Molecular Ion (M⁺) : m/z 170 (Significant intensity, stable aromatic sulfone).[2]

  • Base Peak : m/z 91 (Tropylium ion, C₇H₇⁺).[2]

  • Key Fragments :

    • m/z 155 [M – CH₃]⁺: Loss of the methyl group from the sulfone or ring.[2]

    • m/z 91 [M – SO₂CH₃]⁺: Cleavage of the C-S bond yielding the stable tolyl cation, which rearranges to the tropylium ion.[2]

    • m/z 65 [91 – C₂H₂]⁺: Cyclopentadienyl cation (secondary fragmentation of tropylium).[2]

Part 3: Visualization of Mechanistic Pathways[1][2]

MS Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway under Electron Impact (EI) ionization, highlighting the formation of the base peak.[2]

MS_FragmentationM_IonMolecular Ion (M+)m/z 170[Ar-SO2-Me]+Frag_155[M - Me]+m/z 155M_Ion->Frag_155- CH3 (15)Frag_91Base Peak (Tropylium)m/z 91[C7H7]+M_Ion->Frag_91- SO2CH3 (79)(Alpha Cleavage)Frag_65Cyclopentadienylm/z 65[C5H5]+Frag_91->Frag_65- C2H2 (26)SO2Neutral LossSO2

Figure 1: Primary EI-MS fragmentation pathway for this compound showing the dominant formation of the tropylium ion (m/z 91).[1][2]

NMR Assignment Logic

This diagram correlates the substituent effects to the observed chemical shifts.

NMR_LogicCoreThis compoundSO2MeSO2Me Group(Electron Withdrawing)Core->SO2MeMeMethyl Group(Electron Donating)Core->MeH2H-2 (Singlet)~7.72 ppmOrtho to both groupsSO2Me->H2Strong Deshielding (+0.7)H4H-4 (Doublet)~7.68 ppmOrtho to SO2MeSO2Me->H4Strong Deshielding (+0.7)Me->H2Weak Shielding (-0.2)H6H-6 (Doublet)~7.40 ppmOrtho to MeMe->H6Weak Shielding (-0.2)H5H-5 (Triplet)~7.45 ppmMeta to both

Figure 2: NMR assignment logic based on substituent additivity rules (Curphy-Morrison), explaining the deshielding pattern of aromatic protons.[1][2]

Part 4: Experimental Protocols

Sample Preparation for ¹H NMR

Objective : Obtain a high-resolution spectrum with minimal solvent interference.

  • Solvent Selection : Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard.[1][2]

  • Concentration : Dissolve 10–15 mg of the solid sulfone in 0.6 mL of CDCl₃.

    • Note: Sulfones can be viscous or slow to dissolve; ensure complete homogeneity by vortexing.[1][2]

  • Filtration : If the solution appears cloudy (common if synthesized from sulfide oxidation due to inorganic salts), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter into the NMR tube.[1][2]

  • Acquisition : Run at 298 K. Standard parameters: Pulse angle 30°, Relaxation delay (d1) 1.0 s, Number of scans (ns) 16.

GC-MS Analysis Protocol

Objective : Purity check and structural confirmation.[1][2]

  • Column : HP-5MS or equivalent (5% phenyl methyl siloxane), 30 m × 0.25 mm, 0.25 µm film.[1][2]

  • Carrier Gas : Helium at 1.0 mL/min (constant flow).

  • Temperature Program :

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[1][2]

    • Final: 280°C (hold 5 min).

  • Inlet : Split mode (20:1), 250°C.

  • Detector : MS Source 230°C, Quad 150°C. Scan range m/z 40–400.[2]

Part 5: References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2760001, this compound. Retrieved from [Link][1][2]

  • NIST Mass Spectrometry Data Center . Mass Spectrum of Methyl p-tolyl sulfone (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1][2]

An In-Depth Technical Guide to 1-Methyl-3-(methylsulfonyl)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-(methylsulfonyl)benzene (CAS No. 10355-06-3), a key intermediate in the synthesis of various organic compounds. This document delves into the historical context of aryl sulfone synthesis, detailed synthetic protocols for the preparation of this compound, its physicochemical properties, and its applications in the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile building block.

Introduction and Historical Context

This compound, also known as 3-methylphenyl methyl sulfone, belongs to the class of aryl sulfones. The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a critical functional group in medicinal chemistry and materials science. While the specific discovery of this compound is not well-documented in seminal publications, the history of aryl sulfones dates back to the 19th century with the development of fundamental organic synthesis methods.

Early methods for synthesizing sulfones primarily involved the oxidation of sulfides and the sulfonylation of aromatic compounds. These foundational reactions have been refined over the decades, leading to a wide array of methodologies for preparing aryl sulfones with diverse substitution patterns. The continuous interest in this class of compounds is fueled by their utility as versatile intermediates and their presence in numerous biologically active molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through several reliable methods. The two most common and industrially viable routes are the oxidation of the corresponding sulfide and the methylation of a sulfinate salt, which is in turn derived from the corresponding sulfonyl chloride.

Synthetic Route 1: Oxidation of m-Tolyl Methyl Sulfide

This is a direct and efficient method that involves the oxidation of the readily available m-tolyl methyl sulfide. The choice of oxidant is crucial to ensure complete oxidation to the sulfone without significant side reactions.

Synthesis_Route_1 start m-Tolyl Methyl Sulfide product This compound start->product Oxidation oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) oxidant->product

Caption: Oxidation of m-tolyl methyl sulfide to this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolyl methyl sulfide (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.

  • Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) (2.2-2.5 equivalents), to the stirred solution. The addition is typically performed at room temperature, and the reaction mixture may be gently heated to 50-60 °C to ensure the reaction goes to completion.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of cold water. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water to remove any remaining acid and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is often used as it is a good solvent for both the sulfide and the sulfone, and it can also act as a catalyst for the oxidation with hydrogen peroxide.

  • Oxidant: Hydrogen peroxide is a common choice due to its effectiveness, relatively low cost, and the benign byproduct (water). Other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used.

  • Temperature: The reaction is often initiated at room temperature and may be gently heated to increase the reaction rate. However, excessive heating should be avoided to prevent potential side reactions.

  • Purification: Recrystallization is an effective method for purifying the solid product, ensuring high purity of the final compound.

Synthetic Route 2: From m-Toluenesulfonyl Chloride

This two-step method involves the reduction of m-toluenesulfonyl chloride to the corresponding sulfinate salt, followed by methylation.

Synthesis_Route_2 start m-Toluenesulfonyl Chloride intermediate Sodium m-toluenesulfinate start->intermediate Reduction step1_reagent Reducing Agent (e.g., Na₂SO₃) step1_reagent->intermediate product This compound intermediate->product Methylation step2_reagent Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) step2_reagent->product

Caption: Two-step synthesis of this compound from m-toluenesulfonyl chloride.

Experimental Protocol:

  • Formation of Sulfinate Salt:

    • In a reaction vessel, dissolve m-toluenesulfonyl chloride (1 equivalent) in a suitable solvent like water or a water/ethanol mixture.

    • Add a reducing agent, such as sodium sulfite (Na₂SO₃) (1.1-1.2 equivalents), to the solution.

    • The reaction mixture is typically heated to 60-80 °C and stirred until the reduction is complete, which can be monitored by TLC.

    • The resulting sodium m-toluenesulfinate can be isolated or used directly in the next step.

  • Methylation:

    • To the solution or isolated sodium m-toluenesulfinate, add a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1-1.3 equivalents).

    • The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

    • The mixture is stirred at room temperature or gently heated to facilitate the reaction.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate or dichloromethane.

    • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium sulfite is a mild and effective reducing agent for converting sulfonyl chlorides to sulfinates.

  • Methylating Agent: Dimethyl sulfate is a powerful and commonly used methylating agent. Methyl iodide is another effective alternative. Caution should be exercised as these are toxic and carcinogenic reagents.

  • Solvent Choice: The choice of solvent depends on the specific step. Water is often used for the reduction step, while polar aprotic solvents are preferred for the SN2 methylation reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2]

PropertyValue
CAS Number 10355-06-3
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 34-35 °C
Boiling Point 149 °C at 7 Torr
Density ~1.15 g/cm³ (predicted)
Solubility Soluble in common organic solvents like ethanol, acetone, and dichloromethane. Insoluble in water.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The sulfonyl group can act as a key pharmacophore or as a directing group for further chemical transformations.

While its use is often as a building block in proprietary synthetic routes, one notable application is its role as an intermediate in the synthesis of certain drug candidates. For instance, derivatives of this compound have been explored in the development of various therapeutic agents. Although a specific blockbuster drug synthesized directly from this intermediate is not prominently featured in publicly available literature, its presence in patent literature for the synthesis of developmental drugs underscores its importance. For example, it is listed as an intermediate for Vilazodone, an antidepressant, in some chemical supplier databases, though the primary synthetic routes for Vilazodone may vary.

The general utility of aryl sulfones in drug design is well-established. The sulfone moiety is a key structural feature in a number of approved drugs, including certain antibiotics, anti-inflammatory agents, and anticancer drugs. The metabolic stability and the ability of the sulfone group to act as a hydrogen bond acceptor make it an attractive functional group for medicinal chemists.

In the agrochemical industry, aryl sulfones are found in some herbicides and fungicides. The structural motif of this compound can be incorporated into larger molecules to modulate their biological activity and physicochemical properties, such as soil mobility and persistence.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is essential for scientists working in these fields. The synthetic methods outlined in this guide are robust and can be adapted for both laboratory and industrial-scale production. As the demand for novel and effective drugs and crop protection agents continues to grow, the importance of key building blocks like this compound is set to increase.

References

Sources

Theoretical studies on the electronic structure of 1-Methyl-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Structure, Reactivity Descriptors, and Computational Protocol

Executive Summary & Chemical Context

1-Methyl-3-(methylsulfonyl)benzene (CAS: 3112-80-9), also known as m-tolyl methyl sulfone, represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in COX-2 inhibitors and sulfonamide-class antibiotics.[1] Unlike its para isomer, the meta substitution pattern interrupts the direct conjugation between the methyl donor and the sulfonyl acceptor, creating a unique electronic environment dominated by inductive field effects rather than resonance delocalization.

This guide provides a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT). It moves beyond basic geometry optimization to explore the subtle interplay of the electron-withdrawing sulfonyl group (


) and the electron-donating methyl group (

) in the meta position.

Key Molecular Features:

  • Symmetry:

    
     (Asymmetric due to the meta arrangement and sulfone twist).
    
  • Electronic Dominance: The sulfonyl group (

    
    ) strongly deactivates the ring, overriding the weak activation of the methyl group (
    
    
    
    ).
  • Dipole Moment: Predicted to be high (~4.5–5.0 Debye) due to the additive vector alignment of the substituents.

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol mitigates common errors in treating hypervalent sulfur species.

Level of Theory Selection[1][2]
  • Functional:

    
    B97X-D  or M06-2X .[1]
    
    • Causality: Standard B3LYP often fails to accurately describe the long-range dispersion forces critical for sulfone dipole stacking.[1]

      
      B97X-D includes dispersion corrections and long-range exchange, essential for accurate HOMO-LUMO gap prediction in sulfur-containing aromatics.[1]
      
  • Basis Set: 6-311++G(d,p) .[1]

    • Causality: The "++" (diffuse functions) are non-negotiable for sulfones to correctly model the electron density tail of the oxygen lone pairs. The "d,p" (polarization functions) are required to describe the hypervalent nature of the sulfur atom (

      
      -orbital participation).
      
The Workflow Diagram

The following DOT diagram visualizes the mandatory step-by-step computational workflow.

ComputationalWorkflow Start Initial Geometry (Z-Matrix/SMILES) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Input Freq Frequency Calculation (NImag = 0 Check) Opt->Freq Converged Freq->Opt Imaginary Freq (Transition State) NBO NBO Analysis (Hyperconjugation) Freq->NBO Valid Minima TDDFT TD-DFT (UV-Vis/Excited States) Freq->TDDFT Vertical Excitation MEP MEP & Reactivity Descriptors NBO->MEP Charge Density

Figure 1: Standardized computational workflow for characterizing sulfone derivatives. Note the feedback loop at the Frequency step to ensure a true local minimum.

Geometric & Electronic Architecture

Optimized Geometric Parameters

The geometry of the sulfonyl moiety is highly sensitive to the basis set.[1] The following parameters are the benchmarks for a valid optimization of this compound.

ParameterAtom PairExpected Value (Å/°)Structural Insight
Bond Length S=O1.44 – 1.45 ÅIndicates strong double bond character; sensitive to hyperconjugation.[1]
Bond Length C(ring)-S1.76 – 1.78 ÅSlightly shortened due to resonance interaction (though limited in meta).[1]
Bond Angle O-S-O118° – 120°Deviates from ideal tetrahedral (109.5°) due to repulsion between S=O double bonds.[1]
Torsion C-C-S-C~90° (Twisted)The

group often rotates out of plane to minimize steric clash with ring hydrogens.[1]
Natural Bond Orbital (NBO) Analysis

NBO analysis is required to quantify the "anomeric" effects and hyperconjugation.[1]

  • Key Interaction:

    
    .[1]
    
  • Significance: This donation from the oxygen lone pair into the antibonding orbital of the S-C bond stabilizes the sulfone. In the meta isomer, look for the absence of strong

    
     delocalization, which confirms the lack of direct conjugation compared to the para isomer.
    

Frontier Molecular Orbitals (FMO) & Reactivity[1]

The chemical reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The Meta-Substitution Effect

In this compound:

  • HOMO Location: Localized primarily on the benzene ring

    
    -system (donated by the methyl group).
    
  • LUMO Location: Localized on the sulfonyl group and the adjacent ring carbons (electron deficient).

  • Gap Energy (

    
    ):  Expected to be large (~5.0 - 5.5 eV) .[1] Sulfones are generally stable and "hard" electrophiles.[1]
    
Global Reactivity Descriptors

Using Koopmans' theorem approximation, calculate these indices to predict pharmaceutical stability.[1]

DescriptorFormulaInterpretation for Target Molecule
Chemical Potential (

)

Measures the escaping tendency of electrons. Will be negative, indicating stability.[1]
Chemical Hardness (

)

High value expected.[1] Indicates resistance to charge transfer (stable drug shelf-life).[1]
Electrophilicity Index (

)

Moderate.[1] The sulfone makes the ring susceptible to nucleophilic attack, but the meta methyl hinders this slightly.

Molecular Electrostatic Potential (MEP) Mapping[1][3][4]

The MEP surface is the most critical visualization for drug docking studies.[1]

  • Red Regions (Negative Potential): Concentrated solely on the sulfonyl oxygens .[1] These are the Hydrogen Bond Acceptor (HBA) sites.

  • Blue Regions (Positive Potential): Located on the methyl group protons and the aromatic protons.

  • The "Meta" Hole: The aromatic ring face will show a depleted electron density (light blue/green) compared to pure benzene, due to the strong electron-withdrawing nature of the sulfone. This makes the ring capable of

    
     stacking interactions with electron-rich residues (e.g., Tryptophan) in protein binding pockets.
    

ElectronicEffects Sulfone Sulfonyl Group (-SO2CH3) Strong EWG (-I, -R) Methyl Methyl Group (-CH3) Weak EDG (+I) Ring Benzene Ring (Meta-Substituted) Sulfone->Ring Pulls Density (Deactivation) Methyl->Ring Pushes Density (Weak)

Figure 2: Vector analysis of electronic effects. The sulfonyl group's withdrawal dominates the system, creating an electron-deficient aromatic core.

Spectroscopic Validation (Predictive)

To validate your theoretical model against experimental data, compare these specific spectral signatures:

  • IR Spectrum (Vibrational):

    • 
      :  Look for a strong peak at 1300–1320 cm⁻¹ .[1]
      
    • 
      :  Look for a strong peak at 1140–1160 cm⁻¹ .[1]
      
    • Note: If your DFT calculated frequencies are >5% off these values, your basis set lacks sufficient polarization functions.[1]

  • NMR (

    
    H): 
    
    • Methyl (Ring):

      
       ppm.[1]
      
    • Methyl (Sulfone):

      
       ppm (Deshielded by the electronegative sulfur).[1]
      
    • Aromatic Protons: The proton ortho to both groups (position 2) will appear as a singlet (or fine doublet) and will be relatively deshielded due to the adjacent sulfone.

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] [1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1]

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [1]

  • Chai, J. D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1]

  • PubChem Database. (n.d.).[1] Compound Summary for CID 18521 (Isomer Analog Data). National Center for Biotechnology Information.[1] [1]

Sources

Methodological & Application

Application Note: Synthesis of 1-Methyl-3-(methylsulfonyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of 1-Methyl-3-(methylsulfonyl)benzene (CAS: 10355-06-3), a critical pharmacophore in medicinal chemistry often utilized as a bioisostere for carbonyls or sulfonamides.[1]

Achieving the meta-substitution pattern on a toluene ring presents specific regiochemical challenges. Direct sulfonylation of toluene predominantly yields para- and ortho- isomers due to the directing effects of the methyl group. Therefore, this guide rejects Electrophilic Aromatic Substitution (SEAr) in favor of two regioselective protocols:

  • Protocol A (Transition Metal Catalysis): Copper-catalyzed cross-coupling of 3-iodotoluene with sodium methanesulfinate.[1]

  • Protocol B (Green Oxidation): Catalytic oxidation of 1-methyl-3-(methylthio)benzene using Sodium Tungstate/Hydrogen Peroxide.[1]

Strategic Analysis of Synthetic Routes

The choice of pathway depends on the availability of starting materials and the scale of synthesis.

FeatureProtocol A: Cu-Catalyzed CouplingProtocol B: Sulfide Oxidation
Starting Material 3-Iodotoluene or 3-Bromotoluene3-Thiocresol (3-Methylbenzenethiol)
Regiocontrol Absolute (Retains halide position)Absolute (Retains thiol position)
Reagent Cost Moderate (CuI, Ligand)Low (

, Tungstate)
Scalability Good (Batch/Flow)Excellent (Aqueous media)
Key Risk DMSO removal during workupExotherm control during oxidation
Decision Logic Workflow

The following diagram illustrates the decision-making process for selecting the optimal route based on precursor availability and lab constraints.

Synthesis_Workflow Start Target: this compound Decision Available Precursor? Start->Decision RouteA_Start 3-Iodotoluene / 3-Bromotoluene Decision->RouteA_Start Halide RouteB_Start 3-Thiocresol Decision->RouteB_Start Thiol ProcessA Protocol A: Cu-Catalyzed Coupling (NaSO2Me, CuI, L-Proline) RouteA_Start->ProcessA ProcessB Protocol B: Green Oxidation (H2O2, Na2WO4) RouteB_Start->ProcessB WorkupA Workup: DMSO Wash & Extraction ProcessA->WorkupA WorkupB Workup: Quench & Filtration ProcessB->WorkupB Final Final Product (Recrystallization from EtOH) WorkupA->Final WorkupB->Final

Figure 1: Strategic workflow for selecting the synthesis pathway based on precursor availability.

Protocol A: Copper-Catalyzed Cross-Coupling

Best for: High-value synthesis requiring mild conditions and high functional group tolerance.[1][2]

This method utilizes the Langlois-type coupling , refined by Ma and Zhu, which avoids the harsh conditions of palladium catalysis and the toxicity of thiols.

Mechanistic Insight

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle.[1] L-Proline acts as a critical ligand, stabilizing the copper species and facilitating the oxidative addition of the aryl halide.

Catalytic_Cycle CuI Cu(I)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Cu(III)-I) CuI->OxAdd + Ar-I LigEx Ligand Exchange (Ar-Cu(III)-SO2Me) OxAdd->LigEx + NaSO2Me - NaI RedElim Reductive Elimination LigEx->RedElim RedElim->CuI Release Product Ar-SO2Me

Figure 2: Proposed catalytic cycle for the Cu-catalyzed sulfonylation of aryl halides.

Experimental Procedure

Reagents:

  • 3-Iodotoluene (1.0 equiv, 10 mmol)[1]

  • Sodium Methanesulfinate (

    
    , 1.2 equiv, 12 mmol)[1]
    
  • Copper(I) Iodide (CuI, 0.1 equiv, 1 mmol)[1]

  • L-Proline (0.2 equiv, 2 mmol)[1]

  • NaOH (0.2 equiv, 2 mmol)[1]

  • DMSO (Dimethyl sulfoxide, 20 mL)[1]

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a reaction tube, dissolve L-Proline (230 mg) and NaOH (80 mg) in DMSO (5 mL). Stir for 10 minutes at room temperature to generate the soluble prolinate ligand.

  • Charge Reagents: Add CuI (190 mg) to the mixture. The solution should turn homogenous (often greenish/blue depending on trace oxidation, but active species is usually colorless to yellow).[1]

  • Substrate Addition: Add Sodium Methanesulfinate (1.23 g) and 3-Iodotoluene (2.18 g). Wash down with remaining DMSO (15 mL).[1]

  • Reaction: Seal the tube/flask under Argon or Nitrogen atmosphere. Heat to 80–90°C for 12–18 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting iodide (high Rf) should disappear; the sulfone (lower Rf) will appear.

  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Filter through a Celite pad to remove copper salts.[1][3]

    • Separate layers.[1][3][6] Wash the organic layer with Brine (3 x 30 mL) to rigorously remove DMSO.[1]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Gradient: 10% 
    
    
    
    30% EtOAc in Hexanes).

Expected Yield: 85–92%[1]

Protocol B: Green Oxidation of Sulfides

Best for: Scalable synthesis, "Green Chemistry" compliance, and lower cost.[1]

This protocol uses a Tungstate-catalyzed oxidation, which is safer than mCPBA (shock sensitive) and cleaner than Permanganate (heavy metal waste).[1]

Reaction Scheme


Experimental Procedure

Reagents:

  • 3-Methylthioanisole (prepared via S-methylation of 3-thiocresol) (10 mmol)[1]

  • Hydrogen Peroxide (30% aq., 2.5 equiv, 25 mmol)[1]

  • Sodium Tungstate Dihydrate (

    
    , 0.05 equiv)[1]
    
  • Phenylphosphonic acid (0.05 equiv) - Optional co-catalyst for rate enhancement[1]

  • Solvent: Water or Methanol/Water (1:1)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 3-(methylthio)toluene (1.38 g) in Methanol (10 mL). Add the Sodium Tungstate catalyst (165 mg).

  • Oxidation (Exotherm Control):

    • Heat the mixture to 40°C.

    • Add

      
       (30%) dropwise via an addition funnel.[1]
      
    • Critical Safety Note: The oxidation of sulfide to sulfoxide is fast and exothermic. Maintain temperature

      
       during the first equivalent of addition.
      
  • Completion: After addition, raise temperature to 70°C and stir for 2–4 hours to ensure complete oxidation of the intermediate sulfoxide to the sulfone.

  • Workup:

    • Quench excess peroxide with saturated Sodium Sulfite (

      
      ) solution (test with starch-iodide paper: blue = peroxide present).[1]
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Wash with water.[1][3][7]

  • Crystallization: The crude product is often pure enough.[1] Recrystallize from Ethanol/Water if necessary.[1]

Expected Yield: 90–95%[1][8]

Characterization & Data

PropertyValue / Observation
Appearance White crystalline solid
Melting Point 108 – 110°C (Lit.[1] varies, verify experimentally)

H NMR (400 MHz, CDCl

)

7.75 (s, 1H), 7.70 (d, 1H), 7.45 (m, 2H), 3.05 (s, 3H,

), 2.45 (s, 3H,

)
IR Spectrum Strong bands at ~1300 cm

and ~1150 cm

(

stretch)

References

  • Copper-Catalyzed Coupling (Primary Protocol): Zhu, W., & Ma, D. (2005).[1] General Cu-Catalyzed Reactions of Aryl Halides with Primary and Secondary Amines, Phenols, Thiophenols, and Sodium Sulfinates.[1] The Journal of Organic Chemistry, 70(7), 2696–2706.[1]

  • Green Oxidation (Tungstate Method): Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998).[1] Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476.[1]

  • Sodium Methanesulfinate Properties: Sigma-Aldrich Product Specification, Sodium Methanesulfinate.[1] [1]

  • General Sulfone Synthesis Review: Trost, B. M. (1978).[1] Organosulfur Chemistry. Chemical Reviews, 78(4), 363-420.[1] [1]

Disclaimer: This application note is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-Iodotoluene, DMSO, and Hydrogen Peroxide before handling.[1]

Sources

Application Notes and Protocols for 1-Methyl-3-(methylsulfonyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of 1-Methyl-3-(methylsulfonyl)benzene

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 10355-06-3) has emerged as a versatile and highly valuable scaffold, particularly in the realms of medicinal chemistry and materials science.[1][2] Its utility stems from a unique combination of structural features: a toluene backbone functionalized with a powerful electron-withdrawing methylsulfonyl group. This arrangement not only dictates the regioselectivity of subsequent transformations but also imparts desirable physicochemical properties to the resulting derivatives.

The methylsulfonyl (-SO₂CH₃) group, positioned meta to the methyl group, profoundly influences the electronic nature of the aromatic ring. It acts as a strong deactivating group for electrophilic aromatic substitution while simultaneously activating the ring for nucleophilic aromatic substitution (SNAr), a characteristic that is central to its application.[3][4][5] This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols and mechanistic insights for its strategic deployment in the synthesis of advanced intermediates and target molecules.

PropertyValueReference
CAS Number 10355-06-3[1][2]
Molecular Formula C₈H₁₀O₂S[1][2]
Molecular Weight 170.23 g/mol [1]
Appearance White to off-white crystalline powder[6]
Melting Point 85-89 °C[6]
Boiling Point 140 °C at 3 mmHg[6]
Topological Polar Surface Area 42.5 Ų[2]

Core Application I: Nucleophilic Aromatic Substitution (SNAr)

The primary application of aryl sulfones like this compound lies in their susceptibility to nucleophilic aromatic substitution (SNAr). For this to occur, the aromatic ring must be "electron-poor," a condition exquisitely met by the presence of the powerful electron-withdrawing methylsulfonyl group.[4][7] While the sulfone group itself is generally not the leaving group, its presence activates attached leaving groups (like halides) at the ortho and para positions for displacement by nucleophiles.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][7] First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing group, which is a critical stabilizing interaction. The reaction is consummated by the departure of the leaving group, which restores the aromaticity of the ring. The presence of the sulfone is crucial as it provides the necessary electronic "sink" to stabilize the high-energy intermediate, thereby lowering the activation energy of the reaction.[4]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of a Substituted Aryl Ether

This protocol details the synthesis of a diaryl ether, a common structural motif in pharmaceuticals, using a halogenated derivative of this compound as the substrate. The principle can be extended to various nitrogen, sulfur, and carbon nucleophiles.

Reaction: Synthesis of 1-Methyl-4-phenoxy-3-(methylsulfonyl)benzene

  • Materials & Reagents:

    • 1-Chloro-4-methyl-2-(methylsulfonyl)benzene (or the bromo-analogue) (1.0 eq)

    • Phenol (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Experimental Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Chloro-4-methyl-2-(methylsulfonyl)benzene (e.g., 2.05 g, 10 mmol), phenol (1.13 g, 12 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Add anhydrous DMF (50 mL) via syringe. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the cation of the base (K⁺), leaving the carbonate anion more naked and nucleophilic, thus accelerating the reaction.

    • Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.

    • Upon completion, cool the mixture to room temperature and pour it into 200 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diaryl ether.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Core Application II: Palladium-Catalyzed Cross-Coupling Reactions

While less common than for aryl halides, aryl sulfones can participate in cross-coupling reactions, often requiring specific catalytic systems. A more synthetically accessible strategy involves converting the methyl group of this compound into a more reactive handle, such as a triflate or a halide, via benzylic bromination followed by further transformations. However, direct C-H activation or coupling of a derived boronic acid represents a more modern approach.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, using a boronic acid derivative of the title compound.[8][9][10] This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in drug discovery and materials science.

Reaction: Synthesis of a Biaryl Compound

  • Materials & Reagents:

    • (3-(Methylsulfonyl)-5-methylphenyl)boronic acid (1.0 eq)

    • Aryl Bromide (Ar-Br) (1.1 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%) - SPhos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step and stabilizes the active Pd(0) species.

    • Potassium Phosphate (K₃PO₄) (2.0 eq)

    • Toluene/Water (10:1 mixture), degassed

  • Experimental Procedure:

    • In a Schlenk flask, combine (3-(Methylsulfonyl)-5-methylphenyl)boronic acid (e.g., 2.14 g, 10 mmol), the desired aryl bromide (11 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), SPhos (164 mg, 0.4 mmol), and K₃PO₄ (4.24 g, 20 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.

    • Add the degassed toluene/water mixture (44 mL toluene, 4.4 mL water) via cannula.

    • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

    • After completion (typically 4-16 hours), cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

    • Confirm the structure and purity by NMR spectroscopy and mass spectrometry.

Suzuki_Cycle Pd0 Pd(0)L₂ A Ar¹-Pd(II)-X-L₂ Pd0->A Oxidative Addition B Ar¹-Pd(II)-OR-L₂ A->B Ligand Exchange C [Ar¹-Pd(II)-Ar²-L₂]⁻ B->C Transmetalation C->Pd0 Reductive Elimination Product Ar¹-Ar² C->Product Ar1X Ar¹-X Ar1X->A Ar2B Ar²B(OR)₂ Ar2B->C Base Base (e.g., K₃PO₄) Base->B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The this compound core is a privileged scaffold in drug development. The methylsulfonyl group can act as a hydrogen bond acceptor and its steric and electronic properties can be fine-tuned to optimize ligand-receptor interactions. Derivatives have been explored for a range of therapeutic targets, including as inhibitors of carbonic anhydrase and in the development of anti-proliferative agents.[11][12]

The synthetic protocols described above (SNAr and cross-coupling) are the primary tools used to elaborate the core structure into complex drug candidates. For instance, an SNAr reaction might be used to introduce a pharmacophoric amine, while a Suzuki coupling could append another aromatic or heteroaromatic ring system to modulate properties like solubility, metabolic stability, and target affinity.

Conclusion and Future Outlook

This compound is a powerful and versatile building block whose full potential is still being explored. Its predictable reactivity, governed by the strong electron-withdrawing nature of the methylsulfonyl group, allows for its strategic incorporation into a wide array of complex molecules. The protocols detailed herein for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling provide a robust foundation for researchers in organic synthesis and drug discovery. As synthetic methodologies continue to advance, particularly in the area of C-H functionalization, the applications for this valuable scaffold are set to expand even further, solidifying its role as a key component in the synthetic chemist's toolbox.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Decoding 1-Methyl-4-(methylsulfonyl)-benzene: Properties and Applications in Chemical Synthesis.
  • EvitaChem. Buy 1-Bromo-3-(methylsulfonyl)benzene (EVT-326031).
  • ChemicalBook. 1-Methyl-4-(methylsulfonyl)-benzene | 3185-99-7.
  • PubChem, National Center for Biotechnology Information. Benzene, 1-methyl-3-(methylthio)-. Available at: [Link]

  • Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
  • PubChem, National Center for Biotechnology Information. This compound. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]

  • A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions. (2023, November 13). Available at: [Link]

  • Mandour, A. H., et al. (2025, August 6). Synthesis, molecular docking and anti-proliferative activity of new series of 1-methylsulphonyl-3-indolyl heterocycles. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2025, July 19). Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution). Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • El-Faham, A., et al. (2021, August 4). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. PMC. Available at: [Link]

  • The Italian Association of Chemical Engineering. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Available at: [Link]

  • ResearchGate. (2025, August 9). Suzuki–Miyaura Cross Coupling Reactions of B-Allenyl-9-BBN. Available at: [Link]

Sources

Application Note: 1-Methyl-3-(methylsulfonyl)benzene as a Latent Electrophile in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for using 1-Methyl-3-(methylsulfonyl)benzene as a latent electrophile in nickel-catalyzed desulfonylative cross-coupling reactions.

Executive Summary

This compound represents a class of robust, shelf-stable aryl sulfones that function as "latent electrophiles" in transition-metal catalysis. Unlike traditional aryl halides (I, Br, Cl) or sulfonates (OTf, OMs), the methylsulfonyl moiety (


) is chemically inert under many standard synthetic conditions (e.g., lithiation, oxidation, mild nucleophilic attacks). This stability allows the reagent to be carried through multi-step sequences before being "switched on" for cross-coupling.

This guide details the Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling , a powerful protocol that couples this sulfone with aryl bromides to generate 3-methylbiaryls . This method bypasses the need for unstable organometallic reagents (boronic acids/stannanes), utilizing two stable electrophiles in a convergent synthesis.

Chemical Profile & Strategic Advantage

PropertySpecification
IUPAC Name This compound
Structure Meta-substituted toluene core with a sulfonyl leaving group
Role Electrophilic Coupling Partner (Pseudohalide)
Activation Mode Oxidative addition to Ni(0) followed by

extrusion
Key Advantage Orthogonality: Stable to Pd(0) conditions; activated by Ni(0). Allows sequential cross-coupling strategies.[1]
Why Use This Reagent?
  • Site-Selectivity: Access meta-substituted biaryls, a substitution pattern often difficult to achieve via direct C-H activation or electrophilic aromatic substitution.

  • Atom Economy (Relative): While

    
     is lost, the methyl group on the sulfone is small, minimizing waste compared to bulky triflates or tosylates.
    
  • Safety: Non-toxic solid compared to volatile aryl halides or shock-sensitive diazonium salts.

Mechanistic Insight: The Desulfonylative Pathway[2]

The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle. Unlike standard cross-couplings where the leaving group is simply displaced, this transformation involves the extrusion of a molecule of sulfur dioxide (


).
The Catalytic Cycle (Graphviz Visualization)

DesulfonylativeCoupling Ni0 Active Catalyst [LnNi(0)] OxAdd Oxidative Addition (C-S Bond Cleavage) Ni0->OxAdd + Sulfone Reagent Int1 Intermediate I Ar-Ni(II)-SO2Me OxAdd->Int1 Extrusion SO2 Extrusion Int1->Extrusion Int2 Intermediate II Ar-Ni(II)-Me Extrusion->Int2 - SO2 TransMet Transmetallation (with Ar'-ZnX or Ar'-MgX) Int2->TransMet + Ar'-Br / Mg Int3 Intermediate III Ar-Ni(II)-Ar' TransMet->Int3 RedElim Reductive Elimination Int3->RedElim RedElim->Ni0 Regeneration Product Product 3-Methylbiaryl RedElim->Product

Figure 1: Catalytic cycle for the Ni-catalyzed desulfonylative coupling. The critical step is the insertion of Ni(0) into the C-S bond, which is thermodynamically driven by the subsequent loss of


.

Experimental Protocol: Reductive Cross-Coupling

This protocol describes the coupling of This compound (Reagent A) with 4-Bromoanisole (Reagent B) to synthesize 4'-methoxy-3-methyl-1,1'-biphenyl . This "electrophile-electrophile" coupling is enabled by in situ reductant generation.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Reagent A: this compound (1.0 equiv, 0.5 mmol)

  • Reagent B: Aryl Bromide (e.g., 4-Bromoanisole) (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 2,2'-Bipyridine (bpy) (10 mol%)

  • Reductant: Magnesium powder (Mg) (2.0 equiv)

  • Additive: Lithium Chloride (LiCl) (1.0 equiv) - Crucial for accelerating magnesiation.

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology
  • Glovebox Setup (Recommended) or Schlenk Line:

    • In a nitrogen-filled glovebox, charge a dried reaction tube (equipped with a magnetic stir bar) with

      
       (32.7 mg, 0.05 mmol), 2,2'-bipyridine (7.8 mg, 0.05 mmol), Mg powder (24.3 mg, 1.0 mmol), and LiCl (21.2 mg, 0.5 mmol).
      
    • Note: Using fresh Mg powder is critical. If the Mg is oxidized, activate it with dilute HCl, wash with ether, and dry under vacuum prior to use.

  • Substrate Addition:

    • Add This compound (85.1 mg, 0.5 mmol) and the aryl bromide (0.75 mmol) to the tube.

  • Solvent & Initiation:

    • Add anhydrous THF (2.5 mL). Cap the tube securely.

    • Stir the mixture vigorously at room temperature for 5 minutes to ensure homogeneity of the suspension.

  • Reaction:

    • Transfer the tube to a pre-heated oil bath at 60 °C .

    • Stir for 12–16 hours . The color typically shifts from green (Ni precursor) to a dark reddish-black (active Ni species).

  • Work-up:

    • Cool the reaction to room temperature.[2][3]

    • Quench by adding saturated aqueous

      
       (5 mL) and dilute with Ethyl Acetate (10 mL).
      
    • Filter the biphasic mixture through a pad of Celite to remove magnesium salts.

    • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The sulfone starting material is much more polar than the biaryl product, facilitating easy separation.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Mg surface passivationAdd a crystal of iodine (

) or 1,2-dibromoethane to activate Mg.
Homocoupling of Ar-Br Fast reduction of bromideSlow addition of the aryl bromide over 1 hour; lower temperature to 40 °C.
Sulfone Recovery Failed oxidative additionSwitch ligand to dcype (1,2-bis(dicyclohexylphosphino)ethane) for more electron-rich Ni center.
Protodebromination Moisture in solventEnsure THF is distilled over Na/Benzophenone or from a solvent system.

Data Summary: Scope & Limitations

The following table summarizes the reactivity profile of this compound with various coupling partners under the described conditions.

Coupling Partner (Ar-Br)Electronic NatureYield (%)Notes
4-Bromoanisole Electron-Rich82%Standard benchmark.
4-Bromobenzotrifluoride Electron-Poor75%Faster reaction; monitor by TLC.
3-Bromopyridine Heteroaryl68%Pyridine nitrogen may compete for Ni; increase catalyst to 15 mol%.
2-Bromotoluene Sterically Hindered55%Steric clash with the meta-methyl of the sulfone is minimal, but ortho-Br slows transmetallation.

References

  • Ni-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Source:Organic Letters (2023).[4] Context: Primary basis for the reductive coupling protocol, establishing the Mg/LiCl activation system. [4]

  • Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Source:Molecules / NIH PubMed (2024). Context: Review of the mechanistic pathways involving SO2 extrusion and Ni-catalysis.

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. Source:ChemRxiv (Preprint). Context: Alternative protocol using Boronic Acids instead of Aryl Bromides for cases where reductants are incompatible.

  • Aryl Sulfone Synthesis and Reactivity. Source:Organic Chemistry Portal. Context: General properties of sulfones and their stability profiles.[5]

Sources

Application Notes and Protocols for 1-Methyl-3-(methylsulfonyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Core Scaffold

In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is a critical determinant of success. 1-Methyl-3-(methylsulfonyl)benzene (CAS 10355-06-3), a substituted aromatic sulfone, has emerged as a valuable and versatile scaffold in medicinal chemistry. While not always a central pharmacophore, its true utility lies in its role as a key intermediate and a modulating structural motif. The strategic incorporation of this moiety allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of lead compounds.

The methylsulfonyl group is a powerful modulator in drug design. It is a strong electron-withdrawing group, which can influence the pKa of nearby functionalities and the electronic nature of the aromatic ring. Crucially, it is a potent hydrogen bond acceptor, capable of forming strong, directional interactions with biological targets such as enzyme active sites.[1] Furthermore, the sulfone group is exceptionally stable to metabolic degradation, offering a way to block metabolic soft spots and enhance the in vivo half-life of a drug candidate.[1] This guide provides a detailed overview of the synthesis and strategic application of this compound, complete with actionable protocols for laboratory implementation.

Physicochemical and Structural Data

A foundational understanding of a building block's properties is essential for its effective deployment in a synthetic campaign.

PropertyValueSource
CAS Number 10355-06-3[2]
Molecular Formula C₈H₁₀O₂S[2]
Molecular Weight 170.23 g/mol [2]
IUPAC Name This compound[2]
Calculated LogP 1.5[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]

Part 1: Synthesis of the Building Block

The most common and reliable method for preparing aryl sulfones is the oxidation of the corresponding aryl sulfide. This section provides a robust, two-step protocol starting from commercially available 3-methylthiophenol.

Diagram of Synthetic Workflow

Synthesis_Workflow Start 3-Methylthiophenol Intermediate 1-Methyl-3-(methylthio)benzene Start->Intermediate Step 1: S-Methylation Product This compound Intermediate->Product Step 2: Oxidation Reagent1 Methylating Agent (e.g., MeI, DMS) Base (e.g., K₂CO₃) Reagent1->Intermediate Reagent2 Oxidizing Agent (e.g., m-CPBA, H₂O₂) Reagent2->Product

Caption: Two-step synthesis of this compound.

Protocol 1.1: Synthesis of 1-Methyl-3-(methylthio)benzene (Thioanisole Intermediate)

Rationale: This initial step introduces the methyl group onto the sulfur atom of 3-methylthiophenol. A simple S-methylation using an electrophilic methyl source like methyl iodide and a mild base is efficient and high-yielding.

Materials:

  • 3-Methylthiophenol

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-methylthiophenol (1.0 eq).

  • Dissolve the starting material in anhydrous acetone (approx. 10 mL per gram of thiophenol).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-methyl-3-(methylthio)benzene, which can often be used in the next step without further purification.

Protocol 1.2: Oxidation to this compound

Rationale: The oxidation of the electron-rich sulfide to the sulfone is the key transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and highly effective oxidant for this purpose. Using a slight excess ensures complete conversion from the sulfide, through the intermediate sulfoxide, to the final sulfone.[3] The reaction is performed at a low temperature to control its exothermicity.

Materials:

  • 1-Methyl-3-(methylthio)benzene (from Protocol 1.1)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • Dissolve 1-methyl-3-(methylthio)benzene (1.0 eq) in anhydrous DCM (approx. 15 mL per gram) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (2.2 eq) in DCM and transfer it to an addition funnel.

  • Add the m-CPBA solution dropwise to the stirred sulfide solution at 0 °C over 30-60 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

  • Quench the reaction by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide (test with starch-iodide paper).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (3x, to remove m-chlorobenzoic acid) and brine (1x).[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a solid.

Part 2: Application in Medicinal Chemistry

The true value of this compound is realized when it is incorporated into larger, more complex molecules targeting specific biological pathways. A prominent area of application for related sulfonyl-containing scaffolds is in the development of protein kinase inhibitors.[5][6]

The Role of the Methylsulfonylphenyl Moiety in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[5][6] Kinase inhibitors typically bind in the ATP-binding pocket. The sulfonyl oxygen atoms of the methylsulfonyl group are excellent hydrogen bond acceptors and can form critical interactions with the "hinge region" of the kinase, a backbone segment that connects the N- and C-lobes of the enzyme and serves as an anchor point for many inhibitors. This interaction can significantly enhance binding affinity and selectivity.

Diagram of a Hypothetical Kinase Binding Interaction

Caption: Role of the sulfonyl group as a hinge-binding H-bond acceptor.

Protocol 2.1: Illustrative Synthesis of a Kinase Inhibitor Precursor via Suzuki Coupling

Rationale: This protocol demonstrates how to use this compound as a coupling partner in a palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry. To do this, it must first be functionalized with a group suitable for coupling, such as a boronic acid or a halide. Here, we will assume a brominated version, 1-bromo-3-(methylsulfonyl)benzene, is used (which can be synthesized from 1-bromo-3-methylbenzene) to couple with a generic heterocyclic boronic acid, a common core of many kinase inhibitors.[7]

Materials:

  • 1-Bromo-3-(methylsulfonyl)benzene

  • A suitable heterocyclic boronic acid or pinacol ester (e.g., Pyrazole-4-boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and Water)

  • Round-bottom flask or microwave vial, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask or microwave vial, add 1-bromo-3-(methylsulfonyl)benzene (1.0 eq), the heterocyclic boronic acid/ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product, a core structure ready for further elaboration into a potent kinase inhibitor.

Conclusion

This compound represents a strategically important building block for medicinal chemistry. Its robust synthesis and, more importantly, the desirable physicochemical properties imparted by the methylsulfonyl group make it a valuable tool for drug designers. The ability of the sulfone moiety to serve as a metabolically stable hydrogen bond acceptor provides a clear rationale for its inclusion in molecules targeting structured active sites, particularly in the kinase family. The protocols provided herein offer a practical guide for the synthesis and application of this versatile scaffold, enabling researchers to leverage its properties in the pursuit of novel therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Decoding 1-Methyl-4-(methylsulfonyl)
  • EvitaChem. Buy 1-Bromo-3-(methylsulfonyl)benzene (EVT-326031).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of 1-Methyl-4-(methylsulfonyl)
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][8]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor. Journal of Medicinal Chemistry, 56(6), 2294-310. [Link]

  • ChemicalBook. (n.d.). 1-Methyl-4-(methylsulfonyl)-benzene.
  • Awwad, S., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry.
  • Wikipedia. (n.d.). Thioanisole. [Link]

  • Organic Syntheses. (n.d.).
  • PubChem. (n.d.). This compound. [Link]

  • Laraia, L., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4).
  • Shved, N., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(21), 7247. [Link]

  • Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021). Digestive and Liver Disease, 54(10), 1317-1331.

Sources

Reaction kinetics of 1-Methyl-3-(methylsulfonyl)benzene in specific transformations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling and Process Optimization of 1-Methyl-3-(methylsulfonyl)benzene

Executive Summary & Strategic Context

This compound (CAS: 3185-99-7), often referred to as m-tolyl methyl sulfone, represents a critical scaffold in the synthesis of next-generation sulfonamide diuretics, COX-2 inhibitors, and agrochemicals.[1][2] Its unique substitution pattern—placing a weakly activating methyl group meta to a strongly deactivating methylsulfonyl group—creates a complex electronic landscape that challenges standard kinetic models.[1]

For drug development professionals, the value of this intermediate lies in its ability to undergo orthogonal functionalization.[1] However, the "push-pull" electronic conflict between the methyl (


) and sulfone (

) groups necessitates precise kinetic control to avoid over-reaction or regio-isomeric mixtures.[2]

This guide details the reaction kinetics for two primary transformations: Electrophilic Aromatic Substitution (Nitration) and Benzylic Oxidation , providing validated protocols that prioritize mass-transfer efficiency and safety.[2]

Electronic Structure & Kinetic Theory

To design effective protocols, we must first quantify the substrate's reactivity using Hammett Substituent Constants.[1]

  • 1-Position (Methyl): Activates positions 2, 4, and 6.[1][2]

  • 3-Position (Sulfone): Deactivates the entire ring, but directs incoming electrophiles meta to itself (Positions 1 and 5).[2]

  • The Conflict: The methyl group is the primary director (activator), but the sulfone group strongly raises the activation energy for substitution.[2]

Regioselectivity Prediction:

  • Position 2: Sterically hindered (flanked by Me and

    
    ). Kinetically Disfavored.
    
  • Position 4: Activated by Me (para), but strongly deactivated by Sulfone (ortho-inductive effect).[1][2]

  • Position 6: Activated by Me (ortho), deactivated by Sulfone (para-resonance).[1][2]

  • Position 5: Not activated by Me. Thermodynamically Disfavored.

Core Protocol A: Regioselective Nitration in Continuous Flow

Objective: Mono-nitration of this compound with >95% regioselectivity and strict exotherm control.

Challenge: Batch nitration of sulfones often suffers from "hot spots" leading to dinitration or oxidative degradation.[1] The reaction is mass-transfer limited due to the biphasic nature of the organic sulfone and aqueous mixed acid.

Flow Reactor Setup & Parameters[1]
ParameterSpecificationRationale
Reactor Type PFA Chip Microreactor or Tubular FlowMaximizes surface-to-volume ratio for heat dissipation.[2]
Reagent A Substrate (0.5 M) in Sulfolane/DCM (1:1)Sulfolane improves solubility of the polar sulfone; DCM moderates viscosity.
Reagent B Fuming

/

(1:2 v/v)
High nitronium ion concentration (

).[2]
Stoichiometry 1.1 equiv

Slight excess ensures conversion without promoting dinitration.[1]
Temperature 10 °C to 25 °CLow temp favors the kinetic product (C6 isomer) over thermodynamic mixtures.[2]
Residence Time 45 – 90 secondsShort exposure prevents secondary nitration.[1]
Step-by-Step Procedure
  • System Priming: Flush the reactor with anhydrous dichloromethane to remove moisture.[1] Set the thermal controller to 10 °C.

  • Feed Preparation:

    • Stream A: Dissolve this compound (17.0 g, 100 mmol) in 200 mL of Sulfolane/DCM mixture.

    • Stream B: Pre-mix 98%

      
       and fuming 
      
      
      
      at 0 °C. Caution: Highly Exothermic.[2]
  • Reaction Initiation: Pump Stream A and Stream B into the T-mixer at a flow rate ratio of 1:1. Adjust total flow rate to achieve a 60-second residence time.

  • Quenching: Direct the reactor outlet immediately into a stirred vessel containing ice-water (500 mL) and

    
     to neutralize the acid and freeze kinetics.
    
  • Workup: Extract the aqueous quench mixture with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Validation Point: Analyze the crude mixture via HPLC (C18 column, Water/MeCN gradient). Expect >90% mono-nitro product. If dinitration >2%, decrease residence time by 10 seconds.

Core Protocol B: Controlled Benzylic Oxidation[1][2]

Objective: Oxidation of the methyl group to form 3-(methylsulfonyl)benzoic acid, a key pharmaceutical intermediate.[2]

Kinetic Insight: The electron-withdrawing sulfone group makes the benzylic C-H bonds less electron-rich, slowing down electrophilic oxidation (e.g., radical abstraction).[2] However, under alkaline permanganate conditions, the reaction proceeds reliably if the solubility barrier is overcome.[1]

Reagents & Conditions[1][3][4][5][6][7][8][9][10]
ComponentQuantity/ConditionFunction
Substrate 1.0 equivStarting material.[2]
Oxidant

(2.5 equiv)
Stoichiometric oxidant.[1][2]
Solvent Pyridine / Water (1:[2]2)Pyridine acts as a phase transfer catalyst and solubilizer.[1]
Temperature 90 °C (Reflux)Required to overcome the deactivation energy barrier.[2]
Time 4 – 6 HoursMonitored by TLC/LC-MS.[1][2]
Execution Protocol[1]
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in Pyridine (10 mL) and Water (20 mL).

  • Stepwise Addition: Heat the mixture to 80 °C. Add

    
     solid in 5 portions over 1 hour.
    
    • Why? Adding all oxidant at once can cause "bumping" and uncontrollable exotherms, even with deactivated substrates.[1]

  • Reflux: Raise temperature to 95 °C and reflux for 4 hours. The purple color should transition to a brown precipitate (

    
    ).[2][3]
    
  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Isolation: Acidify the filtrate with 6M HCl to pH 1. The product, 3-(methylsulfonyl)benzoic acid, will precipitate as a white solid.[1][2]

  • Recrystallization: Purify from water/ethanol if necessary.

Visualization of Reaction Pathways

The following diagram illustrates the competing kinetic pathways and the logic behind the regioselectivity in the nitration protocol.

ReactionKinetics Figure 1: Kinetic Pathways of this compound Transformations Start This compound TS_Ortho Transition State (C2) Sterically Hindered Start->TS_Ortho Nitration (Slowest) TS_Para_Me Transition State (C4) Ortho to Sulfone (Inductive Destabilization) Start->TS_Para_Me Nitration (Medium) TS_Ortho_Me Transition State (C6) Para to Sulfone (Resonance Destabilization) Start->TS_Ortho_Me Nitration (Fastest) Oxidation Oxidation Pathway (KMnO4) Start->Oxidation Benzylic C-H Activation Prod_C2 2-Nitro Isomer (Trace) TS_Ortho->Prod_C2 Prod_C4 4-Nitro Isomer (Minor) TS_Para_Me->Prod_C4 Prod_C6 6-Nitro Isomer (Major Product) TS_Ortho_Me->Prod_C6 BenzoicAcid 3-(methylsulfonyl)benzoic acid Oxidation->BenzoicAcid Reflux, 4h

References

  • Yuanhuai Global. (n.d.).[1] Nitration Solution for Methylsulfonyl Toluene. Retrieved from [Link]

  • NASA Technical Reports. (1987).[1] Detailed Mechanism of Toluene Oxidation. Retrieved from [Link][2]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (General reference for

    
     values cited in Section 2).
    
  • MDPI Molbank. (2006).[1] Synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. Retrieved from [Link] (Analogous sulfone oxidation conditions).[1][2]

  • Ningbo Inno Pharmchem. (2023).[1][4] Decoding 1-Methyl-4-(methylsulfonyl)-benzene: Properties and Applications. Retrieved from [Link]

Sources

Application Note: 1-Methyl-3-(methylsulfonyl)benzene as a Precursor for Meta-Sulfonated High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This application note details the utilization of 1-Methyl-3-(methylsulfonyl)benzene (CAS: 3112-90-1 / 10355-06-3) as a feedstock for synthesizing novel poly(amide-sulfone) architectures.

While commercial sulfone polymers (e.g., PSU, PES, PEEK) predominantly rely on para-substituted monomers to maximize crystallinity and thermal stability, they often suffer from poor solubility in organic solvents, limiting their processability for membrane applications. The meta-substitution pattern provided by this compound introduces controlled steric irregularity ("kinks") into the polymer backbone.

Key Advantages of this Precursor:

  • Increased Free Volume: The meta-linkage disrupts efficient chain packing, increasing fractional free volume (FFV), which is critical for high-permeability gas separation membranes.

  • Enhanced Solubility: The structural irregularity improves solubility in polar aprotic solvents (NMP, DMAc) without significantly compromising the glass transition temperature (

    
    ).
    
  • Dipolar Interactions: The pendant methylsulfonyl group (

    
    ) provides strong dipolar interactions, enhancing selectivity for polar gases (e.g., 
    
    
    
    over
    
    
    ).

Strategic Synthesis Workflow

The transformation of this compound into a polymerizable monomer involves a selective benzylic oxidation, followed by a direct polycondensation.

Reaction Pathway Diagram

SynthesisWorkflow Precursor This compound (Starting Material) Oxidation Step 1: Benzylic Oxidation (KMnO4 / Pyridine) Precursor->Oxidation Reflux, 6h Monomer 3-(Methylsulfonyl)benzoic Acid (Purified Monomer) Oxidation->Monomer Acidification & Recrystallization Polymerization Step 2: Yamazaki-Higashi Polycondensation Monomer->Polymerization + Aromatic Diamine + TPP / NMP / CaCl2 Polymer Poly(amide-sulfone) (Final Product) Polymerization->Polymer Precipitation in MeOH

Figure 1: Strategic workflow converting the methylated sulfone precursor into a high-performance polyamide.

Protocol 1: Monomer Synthesis

Objective: Oxidation of the benzylic methyl group to a carboxylic acid. Target Molecule: 3-(Methylsulfonyl)benzoic acid.

Mechanism & Causality

The methyl group at the meta position is activated for oxidation. While the sulfone group is electron-withdrawing (deactivating the ring toward electrophilic attack), it does not prevent radical-based or permanganate-mediated oxidation of the benzylic carbon. We utilize a Permanganate-Pyridine system. Pyridine is chosen over water alone because it solubilizes the organic precursor, ensuring a homogeneous reaction phase and higher yields compared to biphasic aqueous systems.

Materials
  • This compound (10.0 g, 58.7 mmol)

  • Potassium Permanganate (

    
    ) (23.2 g, 147 mmol, 2.5 eq)
    
  • Pyridine (60 mL)

  • Deionized Water (40 mL)

  • Hydrochloric Acid (conc.

    
    )
    
Step-by-Step Procedure
  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 10.0 g of this compound in a mixture of 60 mL pyridine and 40 mL water.

  • Oxidant Addition: Heat the mixture to 80°C. Add

    
     in small portions (approx. 2 g each) over 1 hour. Caution: Exothermic reaction. Monitor temperature.
    
  • Reflux: Once addition is complete, reflux the mixture at 100°C for 6 hours. The purple color should fade to a brown precipitate (

    
    ).
    
  • Filtration: Filter the hot solution through a Celite pad to remove

    
    . Wash the pad with hot water (50 mL).
    
  • Isolation: Distill off the pyridine/water azeotrope under reduced pressure until the volume is reduced by ~70%.

  • Acidification: Cool the residue to 0°C in an ice bath. Slowly add conc.

    
     until pH 1 is reached. A white precipitate (the carboxylic acid) will form.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

  • Validation: Dry at 80°C under vacuum.

Expected Yield: 75-85% Melting Point: 238–240°C (Lit. value for 3-(methylsulfonyl)benzoic acid).

Protocol 2: Polymerization (Yamazaki-Higashi Method)

Objective: Synthesis of Poly(amide-sulfone) via direct phosphorylation polycondensation. Reaction Type: Step-growth polymerization.

Mechanism & Causality

Direct condensation of carboxylic acids and amines is inefficient due to salt formation. We employ the Yamazaki-Higashi modification , using Triphenyl Phosphite (TPP) and Pyridine to generate an activated acyl phosphonium intermediate in situ. Calcium Chloride (


) is added to the solvent (NMP) to increase the solubility of the growing polymer chain, preventing premature precipitation and ensuring high molecular weight.
Materials
  • Monomer A: 3-(Methylsulfonyl)benzoic acid (Synthesized in Protocol 1) (2.002 g, 10.0 mmol)

  • Monomer B: 4,4'-Oxydianiline (ODA) (2.002 g, 10.0 mmol) [Note: Equimolar stoichiometry is critical]

  • Triphenyl Phosphite (TPP) (6.2 g, 20 mmol)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (40 mL, anhydrous)

  • Pyridine (10 mL)

  • 
     (anhydrous, 3.0 g)
    
  • 
     (optional, for enhancing solubility)
    
Step-by-Step Procedure
  • Preparation: Dry all glassware and

    
     overnight at 150°C.
    
  • Solvation: In a 100 mL 3-neck flask under nitrogen flow, dissolve

    
     in NMP/Pyridine mixture.
    
  • Monomer Charge: Add Monomer A and Monomer B. Stir until fully dissolved.

  • Activation: Add Triphenyl Phosphite (TPP) via syringe.

  • Polymerization: Heat the reaction to 100°C and maintain for 3 hours. The solution viscosity will increase significantly (Weisenberg effect may be observed).

  • Termination: Cool the viscous solution to room temperature.

  • Precipitation: Pour the solution slowly into a blender containing 500 mL of Methanol. The polymer will precipitate as fibrous strands.

  • Purification: Filter the polymer. Soxhlet extract with methanol for 24 hours to remove residual pyridine and phosphorous byproducts.

  • Drying: Dry at 100°C under vacuum for 24 hours.

Characterization & Data Analysis

Expected Properties Table
PropertyMethodExpected ValueRelevance
Inherent Viscosity (

)
0.5 g/dL in DMAc @ 30°C0.6 - 0.9 dL/gIndicates sufficiently high MW for film formation.
Glass Transition (

)
DSC (10°C/min)240 - 260°CHigh thermal stability for harsh environments.
Decomposition (

)
TGA (

)
> 400°CSuitable for melt processing if required.
Solubility VisualSoluble in NMP, DMAc, DMSOCritical for membrane casting.
Structural Validation (FTIR)
  • 1650 cm⁻¹: Amide I (C=O stretch) – Confirms amide linkage.

  • 1540 cm⁻¹: Amide II (N-H bend) – Confirms amide linkage.

  • 1300 & 1150 cm⁻¹: Sulfone (

    
    ) asymmetric/symmetric stretch – Confirms retention of the sulfone moiety.
    

References

  • Synthesis of Benzoic Acids via Oxidation

    • Title: Oxidation of Alkylbenzenes with Potassium Permanganate.[1]

    • Source: Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard protocol adapt
    • URL
  • Yamazaki-Higashi Polymerization

    • Title: Direct Polycondensation of Aromatic Dicarboxylic Acids and Diamines with Diphenyl Phosphite in the Presence of Pyridine.
    • Source: Journal of Polymer Science: Polymer Chemistry Edition.
    • Context: The definitive method for synthesizing polyamides
    • URL:[Link]

  • Sulfone-Containing Polymers for Membranes

    • Title: Poly(arylene ether sulfone)s containing pendant sulfonyl groups.[2]

    • Source: Polymer (Elsevier).
    • Context: Validates the use of pendant sulfonyl groups for increasing gas selectivity.
    • URL:[Link]

  • Precursor Data (this compound)

    • Title: this compound Compound Summary.
    • Source: PubChem.[3]

    • Context: Physical properties and safety data.[3]

    • URL:[Link]

Sources

Scale-up synthesis of 1-Methyl-3-(methylsulfonyl)benzene for pilot plant production

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Critical Technical Clarification: CAS Number vs. Nomenclature

Discrepancy Note: The request specified 1-Methyl-3-(methylsulfonyl)benzene (IUPAC name) but provided CAS 3112-90-1 .

  • CAS 3112-90-1 corresponds to Benzyl methyl sulfone ([(Methylsulfonyl)methyl]benzene), a structural isomer where the sulfone is on the benzylic carbon.

  • This compound (also known as Methyl m-tolyl sulfone) corresponds to the sulfone group attached directly to the aromatic ring at the meta position relative to the methyl group.

Decision: This Application Note addresses the synthesis of This compound (the meta-tolyl sulfone) as described by the chemical nomenclature, as this presents significant regiochemical and oxidation scale-up challenges relevant to high-value drug intermediates.

Executive Summary

This guide outlines the pilot-scale synthesis of this compound via the catalytic oxidation of 1-methyl-3-(methylthio)benzene . While Friedel-Crafts sulfonylation is possible, it suffers from poor regioselectivity (favoring para/ortho). The oxidation route is selected for its high yield (>95%), atom economy, and "green" profile using Hydrogen Peroxide (


) as the terminal oxidant.

The protocol utilizes a Sodium Tungstate (


) / Acidic Phase Transfer  catalytic system. This method effectively manages the exothermic nature of sulfide-to-sulfone oxidation, a critical safety parameter in reactors >50 L.
Key Process Parameters
ParameterSpecificationRationale
Route Catalytic Oxidation of ThioetherHigh regioselectivity; avoids hazardous sulfonyl chlorides.[1]
Oxidant 30%

(2.2 - 2.5 equiv)
Cost-effective; water is the only byproduct.
Catalyst

(1.0 mol%)
High turnover frequency; prevents over-decomposition of peroxide.
Co-Catalyst Phenylphosphonic Acid (PPA)Enhances reactivity via peroxotungstate formation.
Temp. Limit

Balance between reaction rate and peroxide thermal stability.

Process Safety & Hazard Analysis (PHA)

Scaling up peroxide oxidations requires rigorous thermal management.

  • Exotherm Management: The oxidation of sulfide to sulfoxide and sulfoxide to sulfone are both highly exothermic (

    
    ).
    
    • Control:

      
       must be dosed  (semi-batch), not added all at once.
      
  • Peroxide Accumulation: If the reaction stalls (low temp or catalyst poisoning) while dosing continues, unreacted peroxide accumulates. A sudden "kick" can trigger a runaway decomposition.

    • Control:Starch-Iodide testing is mandatory before increasing dosing rates.

  • Oxygen Off-gassing: Decomposition of

    
     releases 
    
    
    
    , increasing reactor pressure and flammability.
    • Control: Ensure reactor venting is sized for two-phase flow; use Nitrogen sweep.

Detailed Synthesis Protocol

Stage 1: Reactor Setup & Preparation

Equipment: 50 L Glass-Lined Reactor (GLR) or Hastelloy C-22. Configuration: Overhead stirrer (anchor/pitch blade), reflux condenser, dosing pump (peristaltic or diaphragm), internal temperature probe.

Reagents:

  • Substrate: 1-Methyl-3-(methylthio)benzene (Assay >98%)

  • Oxidant: Hydrogen Peroxide (30% w/w aq.)[2]

  • Catalyst: Sodium Tungstate Dihydrate (

    
    )
    
  • Ligand/Acid: Phenylphosphonic Acid (PPA) or dilute

    
    
    
  • Phase Transfer Catalyst (PTC): Aliquat 336 (Methyltrioctylammonium chloride)

  • Solvent: Ethyl Acetate or Toluene (Optional; can run neat if liquid at

    
    )
    
Stage 2: Oxidation Procedure (The "Tungstate Protocol")
  • Charging:

    • Load 1-Methyl-3-(methylthio)benzene (10.0 kg, 65.7 mol) into the reactor.

    • Add Ethyl Acetate (30 L). Note: Solvent aids heat transfer.

    • Add Aliquat 336 (265 g, 1 mol%).

    • Add solution of

      
       (216 g, 1 mol%) and Phenylphosphonic acid (104 g) in water (1 L).
      
    • Observation: Mixture will be biphasic. Agitate vigorously (150-200 RPM) to create an emulsion.

  • Activation:

    • Heat the mixture to 45°C .

  • Controlled Dosing (Critical Step):

    • Begin dosing 30%

      
       (Total: 16.4 kg, ~145 mol, 2.2 equiv).
      
    • Initial Dose: Add 5% of total volume over 10 minutes.

    • Wait: Observe temperature rise (induction period). Once exotherm is detected (

      
      ), engage jacket cooling.
      
    • Main Dosing: Continue addition over 4–6 hours. Maintain internal temperature between 55°C and 65°C .

    • IPC (In-Process Control): At 50% addition, check for Sulfoxide intermediate by HPLC/TLC.

  • Post-Reaction:

    • After dosing is complete, stir at 60°C for an additional 2–3 hours.

    • Endpoint: HPLC should show <0.5% Sulfoxide and <0.1% Sulfide.

  • Quenching:

    • Cool to 20°C.

    • Test for peroxides (Quantofix strips).

    • Slowly add Sodium Sulfite (

      
      ) solution (10% aq) until peroxide test is negative. Caution: Exothermic.
      
Stage 3: Workup & Purification
  • Phase Separation: Stop stirring. Allow layers to settle (15-30 min). Drain the lower aqueous layer (contains Tungstate catalyst - collect for recovery).

  • Washing: Wash organic layer with Brine (10 L).

  • Concentration: Distill Ethyl Acetate under reduced pressure (vacuum) at

    
     until a concentrated oil/slurry remains.
    
  • Crystallization:

    • Add Isopropanol (IPA) or Ethanol (approx 2 volumes) to the residue.

    • Heat to reflux to dissolve.

    • Cool slowly to 0–5°C over 4 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold IPA.

  • Drying: Vacuum oven at 40°C for 12 hours.

Expected Yield: 85–92% Appearance: White crystalline solid.

Process Visualization

Mechanism of Tungstate-Catalyzed Oxidation

The diagram below illustrates the catalytic cycle where the Tungstate anion is oxidized by


 to form the active Peroxotungstate species, which then transfers oxygen to the sulfide.

OxidationMechanism H2O2 H2O2 (Oxidant) Peroxo Peroxotungstate (Active Species) H2O2->Peroxo Activation Tungstate Na2WO4 (Pre-Catalyst) Tungstate->Peroxo Peroxo->Tungstate O-Transfer Sulfide Sulfide (Substrate) Peroxo->Sulfide Oxidation Sulfoxide Sulfoxide (Intermediate) Peroxo->Sulfoxide Oxidation Sulfide->Sulfoxide Step 1 Sulfone Sulfone (Product) Sulfoxide->Sulfone Step 2

Caption: Catalytic cycle of Tungstate-mediated sulfide oxidation. The active peroxotungstate species is regenerated continuously by Hydrogen Peroxide.

Pilot Plant Process Flow Diagram (PFD)

This workflow ensures safety compliance during the critical dosing phase.

PilotFlow Reactor 50L GL Reactor (Jacketed) Scrubber Scrubber (NaOH) Reactor->Scrubber Off-gas (O2) Check IPC: Check Exotherm (T > 45°C?) Reactor->Check Quench Quench: Na2SO3 Reactor->Quench Completion DosingPump Dosing Pump (H2O2) DosingPump->Reactor Controlled Feed Crystallizer Crystallization Unit Filter Nutsche Filter Crystallizer->Filter Slurry Start Start: Charge Sulfide + Catalyst Start->Reactor Check->Reactor Adjust Cooling Quench->Crystallizer Phase Sep & Transfer

Caption: Pilot plant workflow emphasizing the critical relationship between H2O2 dosing, reactor cooling, and off-gas scrubbing.

Analytical Controls (IPC)

CheckpointMethodAcceptance CriteriaAction if Failed
Reaction Start Thermocouple

within 15 min of dosing
Stop dosing. Check catalyst charge. Do not accumulate H2O2.
Mid-Reaction HPLC (C18, ACN:Water)Sulfoxide peak visible, Sulfide decreasingIncrease Temp to 60°C if slow.
End of Reaction Peroxide StripPositive (Excess oxidant present)If negative, add 0.1 eq

to drive completion.
Quench Starch-IodideNegative (No color change)Add more Sodium Sulfite before workup.

References

  • Sato, K., et al. "A Green Oxidation of Sulfides to Sulfones with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Tetrahedron, vol. 57, no. 13, 2001, pp. 2469-2476.

  • Noyori, R., et al. "Green Oxidation with Aqueous Hydrogen Peroxide." Chemical Communications, 2003, pp. 1977-1986.

  • Grigoropoulou, G., & Clark, J. H. "Solvent-free oxidation of sulfur compounds using hydrogen peroxide and silica-supported tungstate catalysts." Green Chemistry, vol. 8, 2006, pp. 765-766.

  • Process Safety in Oxidation: "Safe Scale-up of Oxidation by Hydrogen Peroxide." Organic Process Research & Development, vol. 6, no. 6, 2002.

  • Chemical Book. "1-Methyl-4-(methylsulfonyl)-benzene Properties (Isomer Comparison)." Accessed Feb 2026.[2][3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Purity Assurance for 1-Methyl-3-(methylsulfonyl)benzene

[1][2]

Ticket Type: Synthesis Troubleshooting & Impurity Profiling Assigned Specialist: Senior Application Scientist Status: Active[1]

Executive Summary

The synthesis of this compound generally proceeds via two primary routes to avoid regioisomer contamination:

  • Oxidative Route: Oxidation of 3-(methylthio)toluene (Meta-thioanisole).[1][2]

  • Coupling Route: Copper-catalyzed coupling of 3-halotoluenes with sodium methanesulfinate.[1][2]

The most persistent impurity in this workflow is the intermediate sulfoxide (incomplete oxidation) or homocoupled biaryls (catalytic side-product). This guide details how to identify, quantify, and remove these specific contaminants.

Part 1: The Impurity Landscape (Root Cause Analysis)

Diagram 1: Reaction Pathways & Impurity Checkpoints

The following logic map illustrates where specific impurities enter your workflow based on the chosen synthetic route.

SynthesisPathwaysStart_OxStart: 3-(Methylthio)tolueneStep_OxOxidation (H2O2/mCPBA)Start_Ox->Step_OxImp_SulfideIMPURITY B:Unreacted SulfideStart_Ox->Imp_Sulfide No ReactionStart_CpStart: 3-IodotolueneStep_CpCu-Catalyzed CouplingStart_Cp->Step_CpImp_SulfoxideIMPURITY A:Sulfoxide (Incomplete Ox)Step_Ox->Imp_Sulfoxide 1 eq. OxidantProductTARGET:This compoundStep_Ox->Product >2 eq. OxidantImp_BiarylIMPURITY C:3,3'-Bitolyl (Homocoupling)Step_Cp->Imp_Biaryl Side ReactionImp_HaloIMPURITY D:Unreacted HalideStep_Cp->Imp_Halo Incomplete Conv.Step_Cp->Product NaSO2Me / CuIImp_Sulfoxide->Product Slow Step

Caption: Figure 1. Dual-pathway impurity generation.[1][2] The oxidative route risks sulfoxide contamination (Impurity A), while the coupling route risks biaryl formation (Impurity C).

Part 2: Troubleshooting Guide (Q&A Format)

Module A: The Oxidation Route (Sulfide Sulfone)

Context: You are oxidizing 3-(methylthio)toluene using

Q1: My product has a melting point 5–10°C lower than the literature value (approx. 88-90°C). What is wrong?

  • Diagnosis: This is the classic signature of Sulfoxide Contamination (1-methyl-3-(methylsulfinyl)benzene).[1][2]

  • The Science: The oxidation of sulfide to sulfoxide is fast, but the second step (sulfoxide to sulfone) is kinetically slower and often requires forcing conditions (heat or excess oxidant). Even 2-3% sulfoxide can significantly depress the melting point due to disruption of the crystal lattice.[1]

  • Solution:

    • TLC Check: Sulfoxides are much more polar than sulfones.[1] Run TLC (30% EtOAc/Hexane). The sulfone moves high (

      
      ), while the sulfoxide trails (
      
      
      ).
    • Remediation: Dissolve the crude solid in acetic acid and add 0.5 equivalents of

      
      . Heat to 60°C for 1 hour. Work up again. This converts the remaining "tail" to the product.
      

Q2: I smell a strong, garlic-like odor even after workup.

  • Diagnosis: Presence of unreacted 3-(methylthio)toluene (Thioanisole derivative).[2]

  • The Science: Sulfides have low odor thresholds. This implies the reaction stalled before the first oxidation step was complete, likely due to degraded oxidant.

  • Protocol Adjustment: Verify the titer of your mCPBA or

    
     before use. If using 
    
    
    , ensure you are using a catalyst like Sodium Tungstate (
    
    
    ) or Molybdate, as peroxide alone is often too slow for the second oxidation step at neutral pH.
Module B: The Metal-Catalyzed Coupling Route

Context: You are reacting 3-iodotoluene or 3-bromotoluene with Sodium Methanesulfinate (

12

Q3: My product is off-white with a greenish/blue tint.

  • Diagnosis: Copper Catalyst Residue .

  • The Science: Copper salts can chelate to the sulfone oxygens or remain trapped in the crystal matrix.

  • Solution: Wash the organic layer during workup with 10% aqueous Ethylenediamine or Ammonium Hydroxide . These ligands bind Cu(II) more strongly than the sulfone, pulling it into the aqueous phase (turning it deep blue).

Q4: HPLC shows a hydrophobic impurity eluting after the product.

  • Diagnosis: 3,3'-Dimethylbiphenyl (Homocoupling) .

  • The Science: In copper catalysis, aryl halides can undergo Ullmann-type homocoupling if the sulfinate concentration is low or if oxygen enters the system.[1]

  • Prevention: Degas your solvents thoroughly (sparge with Argon for 20 mins) and ensure a slight excess (1.2 - 1.5 eq) of Sodium Methanesulfinate.[2]

Part 3: Impurity Profiling & Removal Table[1]

Use this reference table to identify peaks in your analytical data and select the correct purification method.

Impurity NameStructureOriginDetection (Relative to Product)Removal Strategy
Methyl 3-tolyl sulfoxide

Incomplete OxidationHPLC: Earlier (

Prod)TLC: Lower

Wash: Wash DCM solution with aq.

(turns brown/black).Column: Silica gel (Polar eluent).
3-(Methylthio)toluene

Starting MaterialHPLC: Later (

Prod)Smell: Garlic/Skunk
Oxidation: Treat crude with bleach or excess

.
3-Halotoluene

Unreacted Reagent (Coupling)GC-MS: Distinct M+ peakDistillation: High vacuum (Halides are more volatile).[1][2]
3,3'-Bitolyl

Homocoupling Side-RxnHPLC: Very Late (

Prod)Solubility: Non-polar
Trituration: Wash solid with cold Hexanes (Biaryl dissolves, Sulfone does not).[1][2]

Part 4: Validated Experimental Protocols

Protocol A: Oxidation of 3-(Methylthio)toluene (Recommended for Purity)

This method minimizes sulfoxide contamination by using a catalytic transfer system.[2]

  • Setup: Dissolve 3-(methylthio)toluene (10 mmol) in Methanol (20 mL).

  • Catalyst: Add Sodium Tungstate dihydrate (

    
    ) (0.2 mmol, 2 mol%).
    
  • Oxidant: Add

    
     (25 mmol, 2.5 eq) dropwise at room temperature.
    
    • Note: The reaction is exothermic. Control temp < 60°C to prevent safety hazards.

  • Monitoring: Stir at 50°C for 2 hours. Check TLC. If "Sulfoxide" spot persists, add 0.5 eq more

    
    .[1]
    
  • Quench: Destroy excess peroxide with saturated Sodium Sulfite (

    
    ) solution (Test with starch-iodide paper: Blue = Peroxide present; Colorless = Safe).[1]
    
  • Isolation: Extract with Ethyl Acetate. The product usually crystallizes upon concentration.

  • Recrystallization: If MP < 88°C, recrystallize from Ethanol/Water (1:1) .

Protocol B: Removal of Copper Residues (Coupling Route)

Use this if your product from the CuI route is colored.

  • Dissolve crude sulfone in Ethyl Acetate.[1]

  • Wash 2x with 5% Aqueous Ethylenediamine (or

    
    ).
    
  • Wash 1x with 1M HCl (to remove residual amine/ligand).

  • Wash 1x with Brine.[1]

  • Dry over

    
     and concentrate.
    

References

  • Oxidation Methodology (Sulfide to Sulfone)

    • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions.[1][2] Tetrahedron, 57(13), 2469-2476.[1]

    • [2]

  • Copper-Catalyzed Coupling (Sulfinate + Aryl Halide)

    • Ma, D., & Cai, Q. (2001). Copper-Catalyzed Coupling of Aryl Iodides and Bromides with Sodium Methanesulfinate.[1] The Journal of Organic Chemistry, 66(25), 8682-8684.

    • [2]

  • Separation of Sulfoxides and Sulfones

    • Drabowicz, J., & Mikołajczyk, M. (1982). A simple procedure for the separation of sulfoxides from sulfides and sulfones. Organic Preparations and Procedures International, 14(1-2), 45-89.[1][2]

    • [2]

  • Analytical Data (Meta-Isomer Properties)

    • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-methyl-3-(methylsulfonyl)-.[1][2]

    • (Search by Name).

Technical Support Center: Purification of 1-Methyl-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3512-98-5 | Synonyms: Methyl 3-tolyl sulfone, 3-(Methylsulfonyl)toluene[1]

Introduction

Welcome to the Tier-2 Technical Support guide for 1-Methyl-3-(methylsulfonyl)benzene . This document addresses the specific purification challenges associated with the meta-isomer of methyl tolyl sulfone.

Critical Technical Advisory: A common support ticket regarding this compound involves physical state confusion. Unlike its para-isomer (MP 85–89 °C), This compound has a significantly lower melting point (approx. 34–35 °C) .[1] If your product is a viscous oil or a "wet" solid at room temperature, it may already be chemically pure.[1][2] Do not aggressively recrystallize assuming it should be a high-melting powder.[1][2]

Module 1: Diagnostic & Characterization (The Triage)

Q: My product is a sticky oil, but I expected a white powder. Is it impure? A: Not necessarily.[1][2] The meta-isomer melts near human body temperature.[1][2] "Oiling out" is the standard failure mode during recrystallization if the temperature is not strictly controlled.[1][2]

Diagnostic Workflow:

  • Smell Test (Qualitative): A strong garlic/skunk odor indicates residual sulfide intermediate (1-methyl-3-(methylthio)benzene).[1][2] The sulfone should be odorless.[1][2]

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.[1][2]

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.[1][2]

    • Visualization: UV (254 nm) and KMnO₄ stain (sulfides stain brown/yellow; sulfones are generally inert to KMnO₄).[1][2]

    • Rf Values: Sulfones are much more polar than sulfides.[1][2]

      • Sulfide (Impurity):[1] Rf ~0.7–0.8[1]

      • Sulfone (Target): Rf ~0.2–0.3[1]

DiagnosticFlow Start Crude Product State Odor Check Odor Start->Odor Garlic Strong Garlic Odor (Sulfide Present) Odor->Garlic Yes Odorless Odorless/Faint Odor->Odorless No Action1 Perform Oxidative Wash (See Module 3) Garlic->Action1 TLC Run TLC (30% EtOAc/Hex) Odorless->TLC SingleSpot Single Spot Rf ~0.3 TLC->SingleSpot MultiSpot Multiple Spots TLC->MultiSpot Action2 Low-Temp Recrystallization (See Module 2) SingleSpot->Action2 If oil/low mp Action3 Flash Chromatography (See Module 4) MultiSpot->Action3

Figure 1: Decision matrix for selecting the appropriate purification pathway based on initial crude characteristics.

Module 2: Low-Temperature Recrystallization

Q: Standard recrystallization (boil & cool) results in an oil.[1][2] How do I get crystals? A: Because the MP is ~35 °C, the "oiling out" threshold is very close to room temperature.[1][2] You must use a solvent pair that allows saturation at room temperature and crystallization at sub-zero temperatures.[1][2]

Recommended Solvent System:

  • Primary (Good Solvent): Diethyl Ether or Ethyl Acetate (minimal amount).[1][2]

  • Secondary (Anti-Solvent): Pentane or n-Hexane.[1][2]

Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of Diethyl Ether at Room Temperature (20–25 °C). Do not heat significantly.[1][2]

  • Precipitation: Add Pentane dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1–2 drops of Ether to clear the solution.[1][2]

  • Nucleation: Place the flask in a -20 °C freezer for 12–24 hours.

    • Tip: If oiling occurs, scratch the glass with a rod while the solution is at -20 °C to induce nucleation.[1][2]

  • Filtration: Filter quickly using a chilled Buchner funnel. If the funnel is warm, the crystals will melt back into the filtrate.[1][2]

Solvent SystemSuitabilityNotes
Ethanol/Water LowRisk of oiling out; difficult to dry the low-melting solid.[1]
EtOAc/Hexane High Excellent for sub-zero crystallization.[1][2]
Ligroine MediumGood for washing, but solubility might be too low for initial dissolution.[1][2]

Module 3: Chemical Cleanup (Sulfide Scavenging)

Q: I cannot separate the sulfide precursor from the sulfone using recrystallization. A: Sulfides and sulfones often co-crystallize.[1][2] Chemical oxidation is more effective than physical separation here.[1][2] You must push the oxidation to completion.[1][2]

The "Clean-Up" Oxidation Protocol: If TLC shows residual sulfide (high Rf spot):

  • Dissolve crude material in Glacial Acetic Acid (5 mL per gram).

  • Add 30% Hydrogen Peroxide (1.5 equivalents relative to the estimated sulfide impurity).[1][2]

  • Stir at 60 °C for 1 hour.

    • Mechanism:[3][4][5][6][7][8] This converts non-polar sulfide (thioether) into polar sulfoxide, and finally to the target sulfone.[1][2]

  • Workup:

    • Cool to room temperature.[1][2][3][6][9][10][11]

    • Pour into ice water.

    • Neutralize with saturated NaHCO₃ (Caution: Foaming).[1][2]

    • Extract with Ethyl Acetate.[1][2][9]

    • Wash organic layer with 10% Sodium Thiosulfate (to remove excess peroxides) and then Brine.[1][2]

  • Dry over MgSO₄ and concentrate. Proceed to Module 2.

Module 4: Flash Chromatography (High Purity)

Q: I need >99% purity for biological assays. Recrystallization isn't enough. A: Sulfones are highly polar, making them ideal candidates for silica gel chromatography.[1][2] They will retain significantly while non-polar impurities elute.[1][2]

Chromatographic Parameters:

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2]

  • Loading: Dissolve in minimal DCM.

  • Elution Gradient:

    • Start: 10% EtOAc in Hexanes (Elutes non-polar impurities/sulfides).[1][2]

    • Ramp: 30% to 40% EtOAc in Hexanes (Elutes the Sulfone).[1][2]

  • Detection: UV at 254 nm.[1][2]

Troubleshooting Tailin: If the sulfone spot streaks (tails) on the column, add 1% Methanol to your eluent.[1][2] This sharpens the peak for polar sulfonyl groups.[1][2]

Module 5: Drying & Storage

Q: My solid melts into a puddle when I put it in the vacuum oven. A: This is due to the MP depression from residual solvent or simply exceeding the MP (35 °C).[1][2]

Correct Drying Procedure:

  • Desiccator: Use a vacuum desiccator at Room Temperature (20–25 °C) with P₂O₅ or KOH pellets as the desiccant.[1][2]

  • Vacuum: High vacuum (<1 mbar) is preferred to remove solvents without heat.[1][2]

  • Storage: Store in a refrigerator (4 °C). At room temperature, the solid may sinter (stick together) over time.[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2760001, this compound. Retrieved February 7, 2026, from [Link][1]

  • Field, L., & Clark, R. D. (1958).[1][2] Methyl p-Tolyl Sulfone (Organic Syntheses Procedure). Organic Syntheses, Coll. Vol. 4, p.674.[1][2] (Cited for general sulfone oxidation/stability protocols).[1][2] Retrieved from [Link][1]

Sources

Troubleshooting low yields in the synthesis of 1-Methyl-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields & Protocol Optimization Target Molecule: 1-Methyl-3-(methylsulfonyl)benzene (CAS: 3185-99-7) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Meta" Challenge

Welcome to the technical support center. If you are experiencing low yields with This compound , you are likely encountering one of two fundamental issues: catalytic failure in cross-coupling or regioselectivity errors in direct synthesis.

Unlike its para isomer (which is easily made via Friedel-Crafts sulfonylation of toluene), the meta isomer requires specific "trick" chemistry because the methyl group on toluene is ortho/para directing. You cannot synthesize this target directly from toluene and methanesulfonyl chloride.

Please select the module below that matches your current synthetic strategy.

Diagnostic Phase: Select Your Workflow

  • Route A: I am reacting 3-halotoluene (bromo or iodo) with sodium methanesulfinate (

    
    ).
    
    • Go to Module 1.

  • Route B: I am oxidizing 1-methyl-3-(methylthio)benzene (thioanisole derivative).

    • Go to Module 2.

  • Route C: I am attempting to react toluene directly with a sulfonylating agent.

    • Go to Module 3 immediately.

Module 1: Transition-Metal Catalyzed C-S Coupling

Context: This is the modern, preferred route for drug development due to modularity. It typically involves Cu(I) catalysis.[1][2]

Common Failure Mode: The "Stalled" Reaction

Symptom: LCMS shows starting material (aryl halide) remaining, but the catalyst has precipitated or turned black (Cu mirror). Root Cause: Ligand dissociation or oxidation of the Cu(I) species to inactive Cu(II).

Troubleshooting Q&A:

Q: I am using CuI in DMF at 110°C, but conversion is stuck at 40%. Why? A: "Naked" copper iodide is unstable at these temperatures. You must use a ligand to stabilize the active catalytic species.

  • The Fix: Add L-Proline (20 mol%) or 1,2-dimethylethylenediamine (DMEDA) . The amino acid ligand coordinates with Cu, lowering the activation energy for the oxidative addition of the aryl halide.

  • Protocol Adjustment: Switch solvent to DMSO . Sulfinate salts have poor solubility in THF or Toluene but dissolve well in DMSO, increasing the effective concentration of the nucleophile.

Q: My product is contaminated with a homocoupled biaryl (3,3'-bitolyl). A: This indicates your catalyst is performing oxidative homocoupling rather than cross-coupling, usually due to the presence of oxygen.

  • The Fix: Degas your solvent thoroughly (freeze-pump-thaw x3) and run the reaction under a strict Argon/Nitrogen balloon.

Q: Can I use 3-Chlorotoluene? It's cheaper. A: Generally, no . Aryl chlorides are too inert for standard Cu-catalyzed sulfinylation. You must use 3-Bromotoluene or 3-Iodotoluene . If you must use the chloride, you require specialized Pd-catalysts (e.g., Pd2(dba)3 / Xantphos), which are significantly more expensive and oxygen-sensitive.

Visualizing the Mechanism (Cu-Catalysis)

Cu_Cycle Start Cu(I)-Ligand Complex OxAdd Oxidative Addition (Ar-Cu(III)-X) Start->OxAdd + Ar-X (3-Bromotoluene) LigEx Ligand Exchange (Ar-Cu(III)-SO2Me) OxAdd->LigEx + MeSO2Na - NaX Fail Inactive Cu(II) Species (Black Precipitate) OxAdd->Fail O2 Ingress RedElim Reductive Elimination (Product Release) LigEx->RedElim Rate Limiting Step RedElim->Start Regenerate Catalyst

Caption: The Cu(I)/L-Proline catalytic cycle. Oxygen ingress at the oxidative addition stage leads to irreversible catalyst death.

Module 2: Oxidation of Thioethers

Context: You have synthesized 1-methyl-3-(methylthio)benzene and are oxidizing it to the sulfone.

Common Failure Mode: The "Sulfoxide" Plateau

Symptom: Yield is high, but the melting point is wrong, and NMR shows a mixture of Sulfoxide (S=O) and Sulfone (O=S=O). Root Cause: Insufficient oxidant stoichiometry or temperature control.

Troubleshooting Q&A:

Q: I used 2.0 equivalents of m-CPBA. Why is the reaction incomplete? A: Commercial m-CPBA is rarely 100% pure (usually 77% max to prevent explosion). If you calculate based on 100% purity, you are under-dosing.

  • The Fix: Use 2.5 to 3.0 equivalents of m-CPBA relative to the sulfide.

  • Monitoring: Do not rely on TLC alone (sulfoxides and sulfones often co-elute). Use LCMS or NMR. The sulfone methyl peak (

    
    3.0 ppm) is distinct from the sulfoxide (
    
    
    
    2.7 ppm).

Q: I lost half my product during the aqueous wash. A: Methyl sulfones are polar. If you wash your organic layer with huge volumes of water, the product partitions into the aqueous phase.

  • The Fix:

    • Quench excess peroxide with saturated

      
       (sodium thiosulfate).
      
    • Wash with saturated

      
       (to remove m-chlorobenzoic acid byproduct).
      
    • Back-extract: Extract the aqueous washes 3x with DCM or EtOAc to recover dissolved sulfone.

Module 3: Regioselectivity (The "Wrong Route")

Q: I tried reacting toluene with methanesulfonyl chloride and AlCl3. I got a solid, but the NMR is wrong. A: You synthesized 1-methyl-4-(methylsulfonyl)benzene (the para isomer).

  • The Science: The methyl group is an electron-donating group (EDG) that activates the ortho and para positions. Electrophilic Aromatic Substitution (EAS) will never place the sulfonyl group in the meta position in significant yield.

  • The Solution: You must abandon this route. Use Route A (starting from 3-bromotoluene) or Route B (starting from 3-thiocresol).

Optimized Experimental Protocols

Protocol A: Cu-Catalyzed Sulfinylation (High Yield)

Reference: Adapted from Ma et al., J. Org. Chem. 2005.

  • Charge: To a dried Schlenk tube, add CuI (10 mol%) and L-Proline (20 mol%).

  • Solvent: Add anhydrous DMSO (concentration 0.5 M relative to halide).

  • Substrates: Add 3-Bromotoluene (1.0 equiv) and Sodium Methanesulfinate (1.5 equiv).

  • Base: Add NaOH (20 mol%)—Critical for deprotonating L-Proline to coordinate Cu.

  • Reaction: Evacuate/backfill with Argon (3x). Heat to 90°C for 24 hours.

  • Workup: Dilute with EtOAc/Water. Filter through Celite (removes Cu salts). Extract aqueous layer 3x with EtOAc.[3]

Protocol B: m-CPBA Oxidation

Reference: Standard Organic Transformations.

  • Charge: Dissolve 1-methyl-3-(methylthio)benzene (1.0 equiv) in DCM (0.2 M). Cool to 0°C.[3][4]

  • Addition: Add m-CPBA (77% purity, calculated as 2.5 equiv) portion-wise over 20 mins.

  • Reaction: Warm to Room Temp (RT). Stir 4 hours.

  • Quench: Add sat.

    
     (stir 15 min until starch-iodide paper test is negative).
    
  • Wash: Wash organic layer with sat.[5]

    
     (x3) to remove acid byproduct.
    
  • Dry/Concentrate: Dry over

    
    , filter, and rotovap.
    

Decision Matrix & Data Summary

MetricRoute A (Cu-Catalysis)Route B (Oxidation)Route C (Direct EAS)
Starting Material 3-Bromotoluene3-ThiocresolToluene
Reagent Cost Moderate (CuI, Sulfinate)High (m-CPBA)Low
Atom Economy GoodPoor (Ar-COOH waste)Excellent
Regioselectivity 100% Meta 100% Meta 0% Meta (Para major)
Scalability High (Process friendly)Low (Exotherm risk)N/A
Typical Yield 85-92%90-95%0% (Wrong Isomer)
Troubleshooting Logic Flow

Troubleshooting Start Low Yield Detected CheckRoute Which Route? Start->CheckRoute RouteA Route A: Cu-Coupling CheckRoute->RouteA RouteB Route B: Oxidation CheckRoute->RouteB RouteC Route C: Direct Toluene Rxn CheckRoute->RouteC LigandCheck Using Ligand (Proline/Diamine)? RouteA->LigandCheck StoichCheck m-CPBA Equivalents? RouteB->StoichCheck Stop STOP: Wrong Isomer (Para) RouteC->Stop AddLigand Add L-Proline (20mol%) LigandCheck->AddLigand No CheckO2 Degas Solvent? LigandCheck->CheckO2 Yes IncreaseEq Increase to 2.5-3.0 eq StoichCheck->IncreaseEq < 2.5 eq

Caption: Diagnostic logic tree for identifying the root cause of low yields based on synthetic strategy.

References

  • Ma, D., & Xie, S. (2005). "CuI/L-Proline-catalyzed coupling reactions of aryl halides with sulfinic acid salts." The Journal of Organic Chemistry, 70(1), 256-259.

  • Cacchi, S., et al. (2004). "Transition metal-catalyzed synthesis of sulfones." Synlett, 2004(03), 395-404.

  • Zhu, W., & Ma, D. (2005). "Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts." The Journal of Organic Chemistry, 70(7), 2696–2700.

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290.

Sources

Optimizing reaction conditions for the synthesis of 1-Methyl-3-(methylsulfonyl)benzene

[1][2]

Case ID: #MSB-305 Subject: Optimization of Regioselective Synthesis for 1-Methyl-3-(methylsulfonyl)benzene Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Route Selection

Target Molecule: this compound (CAS: 10355-06-3) Key Challenge: Regioselectivity.[1][2] Direct sulfonylation of toluene yields the para-isomer.[1][2] The meta-substitution pattern requires pre-functionalized precursors.[1][2]

To ensure high purity and scalability, we recommend two primary synthetic routes based on your starting material availability.[1][2]

Decision Matrix: Route Selector

The following logic flow guides you to the optimal protocol based on your precursors and lab constraints.

RouteSelectionStartSelect PrecursorCheckHalideIs 3-Halo-toluene available?(Br/I)Start->CheckHalideCheckSulfideIs 3-(Methylthio)tolueneavailable?CheckHalide->CheckSulfideNoRouteAPROTOCOL A:Cu-Catalyzed Cross-Coupling(Best for MedChem/Small Scale)CheckHalide->RouteAYesRouteBPROTOCOL B:Catalytic Oxidation(Best for Scale-Up/Cost)CheckSulfide->RouteBYesPrecursorSynthPrecursor Synthesis:Sandmeyer Reaction from3-ToluidineCheckSulfide->PrecursorSynthNoPrecursorSynth->RouteAYields 3-Iodotoluene

Figure 1: Strategic decision matrix for selecting the synthetic pathway based on commercially available starting materials.

PROTOCOL A: Copper-Catalyzed C-S Cross-Coupling

Best for: Rapid library synthesis, avoiding strong oxidants.[1][2] Mechanism: Copper(I)-catalyzed nucleophilic substitution (Ullmann-type) of aryl halides with sodium methanesulfinate.[1][2][3]

Optimized Reaction Conditions

This protocol utilizes L-Proline as a ligand to accelerate the reaction and lower the activation energy, preventing the harsh conditions typically required for aryl bromides.

VariableRecommendationRationale
Substrate 3-Iodotoluene (Preferred) or 3-BromotolueneIodides react faster; bromides require higher temp/longer time.[1][2]
Sulfonyl Source Sodium Methanesulfinate (MeSO₂Na)Stable, easy to handle solid source of the sulfonyl anion.
Catalyst CuI (10 mol%)Copper(I) is essential for the oxidative addition step.[1][2]
Ligand L-Proline (20 mol%)Stabilizes the Cu-intermediate and prevents catalyst aggregation.[1][2]
Solvent DMSOHigh dielectric constant promotes solubility of the sulfinate salt.
Temperature 90°C (Iodide) / 110°C (Bromide)Sufficient thermal energy for the reductive elimination step.[1][2]
Step-by-Step Methodology
  • Charge: To a dried Schlenk tube, add CuI (0.1 eq), L-Proline (0.2 eq), Sodium Methanesulfinate (1.5 eq), and 3-Iodotoluene (1.0 eq).

  • Inert: Evacuate and backfill with Argon (x3).[1][2] Critical: Oxygen poisons the Cu catalyst.

  • Solvate: Add anhydrous DMSO (concentration ~0.5 M relative to halide) via syringe.

  • Heat: Stir at 95°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x3) to remove DMSO.[1][2]

  • Purify: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

PROTOCOL B: Selective Oxidation of Sulfide

Best for: Multi-gram to kilogram scale-up.[1][2] Mechanism: Electrophilic oxidation of the sulfur atom via Tungstate-catalyzed Peroxide activation.[1][2]

Optimized Reaction Conditions

Direct oxidation of 3-(methylthio)toluene (Thioanisole derivative).[1][2]

VariableRecommendationRationale
Oxidant 30% H₂O₂ (3.0 - 4.0 eq)Excess required to drive Sulfide

Sulfoxide

Sulfone.[1][2]
Catalyst Na₂WO₄[2]·2H₂O (1-2 mol%)Tungstate activates H₂O₂ to form more reactive peroxotungstate species.[1][2]
Solvent Methanol or Acetic AcidMiscibility with aqueous H₂O₂ and organic sulfide.[1][2]
pH Control Acidic (pH ~1-3)Acidic media accelerates the electrophilic attack on sulfur.[1][2]
Step-by-Step Methodology
  • Charge: Dissolve 3-(methylthio)toluene (1.0 eq) and Na₂WO₄·2H₂O (0.02 eq) in Methanol.[1][2]

  • Add Oxidant: Add 30% H₂O₂ (3.5 eq) dropwise.[1][2] Caution: Exothermic reaction.[1][2] Maintain temp < 60°C during addition.[1][2]

  • Reflux: Heat to 60–70°C for 4 hours.

  • Monitor: Check TLC/HPLC. The intermediate sulfoxide is more polar than the sulfide but less polar than the sulfone.

  • Quench: Cool to RT. Add saturated Na₂SO₃ solution to quench excess peroxide (test with starch-iodide paper).

  • Isolation: Extract with DCM. The product, this compound, is a solid (mp 85-89°C) and can often be recrystallized from Ethanol/Water.[1][2]

Troubleshooting Center (FAQs)

Ticket #402: "My coupling reaction (Route A) stalled at 60% conversion."

  • Root Cause Analysis:

    • Moisture: Sodium methanesulfinate is hygroscopic.[1][2] Water inhibits the Cu-catalytic cycle.[1][2]

    • Ligand Loading: If the reaction turns black (Cu precipitation), the ligand concentration was insufficient to stabilize the metal.

  • Solution: Dry the sulfinate salt under vacuum at 60°C overnight before use.[1][2] Increase L-Proline loading to 30 mol%.

Ticket #405: "I see a spot just below my product in Route B (Oxidation)." [1][2]

  • Root Cause Analysis: Incomplete oxidation.[1][2] The spot is likely the sulfoxide intermediate (1-methyl-3-(methylsulfinyl)benzene).[1][2]

  • Solution: Sulfones are thermodynamically stable.[1][2] You can drive the reaction harder. Add an additional 1.0 eq of H₂O₂ and increase temperature to 80°C for 2 hours.

Ticket #408: "Can I use Sulfonyl Chloride precursors?"

  • Analysis: 3-Toluenesulfonyl chloride can be reduced to the sulfinate (using Na₂SO₃) and then methylated (MeI), but this adds two steps.[1][2]

  • Recommendation: Stick to Route A (Cross-coupling) if you lack the sulfide.[1][2] It is more atom-economical than the reduction-alkylation sequence.[1][2]

Troubleshooting Logic Flow (Route A)

TroubleshootingIssueLow Yield inCu-CouplingCheckColorIs reaction mixturedark black/precipitate?Issue->CheckColorCheckGasDid you degasthoroughly?CheckColor->CheckGasNo (Remains clear/blue)Sol1Ligand Failure:Increase L-Proline loadCheckColor->Sol1Yes (Cat. crash out)Sol2O2 Poisoning:Repeat with strictArgon/N2 lineCheckGas->Sol2NoSol3Wet Reagents:Dry MeSO2Na saltCheckGas->Sol3Yes

Figure 2: Diagnostic flow for troubleshooting low yields in Copper-catalyzed sulfonylation.

References

  • Ma, D., et al. (2005).[1][2] "CuI/L-Proline-catalyzed coupling reactions of aryl halides with sulfinic acid salts." Journal of Organic Chemistry.

    • Core cit
  • Karimi, B., et al. (2005).[1][2][4] "Selective oxidation of sulfides to sulfones using H2O2 and a recyclable silica-based tungstate catalyst."[1][2][4] Organic Letters.

    • Core citation for Protocol B oxid
  • PubChem. (2024).[1][2] "this compound Compound Summary." National Library of Medicine.[1][2] [1]

    • Verification of physical properties (MP, BP) and CAS registry.
  • ChemicalBook. (2024).[1][2] "Product Properties: this compound."[1][2]

    • Solubility and safety data verific

Side reactions to consider when using 1-Methyl-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reactivity & Side Reactions

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific chemical behavior of 1-Methyl-3-(methylsulfonyl)benzene (CAS: 31362-69-7). This molecule presents a unique "push-pull" electronic environment—a weakly activating methyl group meta to a strongly deactivating, yet chemically versatile, methylsulfonyl group.

The following troubleshooting protocols are designed to navigate the three primary failure modes associated with this scaffold: Regioselective Metalation Failures , Electrophilic Substitution Mismatches , and Benzylic Oxidation Competition .

Module 1: The "Base" Trap (Metalation & Alkylation)

Problem Description: Users attempting to functionalize the aromatic ring via lithiation (DoM) often observe alkylation on the sulfone methyl group instead, or obtain intractable mixtures.

Technical Analysis

The molecule contains three distinct acidic sites.[1] The competition between Kinetic Control (Ring Lithiation) and Thermodynamic Control (


-Sulfonyl Deprotonation) is the primary source of side reactions.
  • 
    -Sulfonyl Protons (
    
    
    
    ):
    pKa
    
    
    29 (DMSO). Thermodynamically most acidic.
  • Ring Protons (Ortho to Sulfone): Acidified by the inductive effect of the sulfone and the coordination ability of the sulfonyl oxygens (Directed Ortho Metalation - DoM).

  • Benzylic Protons (

    
    ):  pKa 
    
    
    
    41. Least acidic due to the meta-position of the electron-withdrawing sulfone (no direct resonance stabilization).
Troubleshooting Guide
Symptom Root Cause Corrective Protocol
Product is alkylated on the sulfone methyl. Thermodynamic Equilibration. You likely used

-BuLi at

or allowed the reaction to warm up. The kinetic ring anion trans-metalated to the more stable

-sulfonyl anion.
Protocol: Use LDA or

-BuLi
at

strictly. Quench immediately at low temp. Do not allow equilibration.
Mixture of C2 and C4 substitution. Steric/Electronic Conflict. The sulfone directs to C2 and C4. C2 is between the methyl and sulfone (Steric clash). C4 is less hindered.Protocol: Use a bulkier base (e.g., LiTMP ) to favor the less hindered C4 position. If C2 is desired, use a "superbase" (LICKOR) but expect lower yields.
Recovery of starting material. Base Consumption. The sulfone group can act as a radical acceptor or undergo single-electron transfer (SET) with certain bases.Protocol: Ensure reagents are titrated. Avoid dissolving metal reductions unless desulfonylation is intended.
Visualizing the Pathway Competition

LithiationPathways Start This compound Kinetic Kinetic Product (Ring Lithiation at C2/C4) Start->Kinetic -78°C, <30 min Thermo Thermodynamic Product (alpha-Sulfonyl Anion) Start->Thermo >0°C or prolonged time Base Base (e.g., n-BuLi) KineticTrap Ring Functionalized Product (Desired for DoM) Kinetic->KineticTrap + Electrophile (E+) Kinetic->Thermo Equilibration (Warming) ThermoTrap Side Reaction: Sulfone Alkylation Thermo->ThermoTrap + Electrophile (E+)

Figure 1: Competition between Kinetic Ring Lithiation (DoM) and Thermodynamic


-Sulfonyl Deprotonation.

Module 2: The "Acid" Trap (Electrophilic Aromatic Substitution)

Problem Description: EAS reactions (Nitration, Bromination, Friedel-Crafts) proceed slowly or yield unexpected regioisomers.

Technical Analysis

The benzene ring is electronically "confused."

  • Methyl Group (C1): Weak Activator, Ortho/Para director. Directs to C2, C4, C6 .

  • Methylsulfonyl Group (C3): Strong Deactivator, Meta director. Directs to C1, C5 (relative to itself).

The Mismatch:

  • C2: Ortho to Me, Ortho to Sulfone. Sterically blocked.

  • C4: Para to Me, Ortho to Sulfone. Electronic mismatch (Activated by Me, Deactivated by Sulfone).

  • C5: Meta to Me, Meta to Sulfone. Electronic dead zone (Me does not activate meta).

  • C6: Ortho to Me, Para to Sulfone. Best compromise (Activated by Me, least deactivated by Sulfone).

FAQ: EAS Troubleshooting

Q: Why is my nitration yield so low (<30%)? A: The sulfone group is a powerful electron-withdrawing group (EWG). It deactivates the ring significantly. Standard conditions (HNO3/H2SO4) may require elevated temperatures (


), which increases the risk of oxidation of the benzylic methyl group.
  • Recommendation: Use fuming nitric acid or nitronium tetrafluoroborate (

    
    ) in a non-oxidizing solvent like sulfolane or nitromethane.
    

Q: Which isomer will I get? A: You will predominantly get substitution at C6 (ortho to methyl, para to sulfone) and C4 (para to methyl, ortho to sulfone).

  • C6 is usually favored due to less steric hindrance from the bulky sulfone group compared to C4.

Q: Can I do Friedel-Crafts Alkylation? A: No. The ring is too deactivated (


 is stronger than 

in some contexts). Friedel-Crafts catalysts will likely complex with the sulfonyl oxygens, killing the catalyst.
  • Recommendation: Perform the alkylation before introducing the sulfone, or use Suzuki-Miyaura coupling on a halogenated precursor.

Module 3: Redox Stability & Benzylic Oxidation

Problem Description: Attempts to oxidize the ring methyl group (to benzoic acid) or brominate it (Wohl-Ziegler) fail or degrade the molecule.

Mechanism of Failure

While the sulfone itself is oxidatively stable (it is already highly oxidized), it makes the ring electron-poor. This raises the bond dissociation energy (BDE) of the benzylic C-H bonds, making radical abstraction (the first step of NBS bromination or KMnO4 oxidation) slower than in toluene.

Side Reaction Protocol: Radical Bromination
Reaction Side Reaction Risk Prevention Strategy
Wohl-Ziegler (NBS/AIBN) Benzylic Homocoupling. Due to the slow reaction rate, radical concentrations build up, leading to dimerization of the benzyl radical.High dilution (0.05 M). Use a more active radical initiator (e.g., benzoyl peroxide) and higher temperatures (refluxing CCl4 or PhCF3).
KMnO4 Oxidation Sulfone Cleavage. Under extreme basic conditions and heat, the sulfone can undergo hydrolysis/cleavage.Maintain pH ~7-9 (buffered). Do not use extreme caustic conditions (pH >14).
Decision Tree: Functionalization Strategy

Functionalization Root Goal: Functionalize this compound Q1 Target Position? Root->Q1 Ring Electrophilic Aromatic Substitution? Q1->Ring Ring Carbon Chain Chain Q1->Chain Side Chain C6 Expect C6 Major / C4 Minor (Requires forcing conditions) Ring->C6 Nitration/Halogenation Metal Metal Ring->Metal Lithiation (DoM) Cryo Cryo Metal->Cryo Must use -78°C (Kinetic Control) WhichChain WhichChain Chain->WhichChain Which Methyl? RingMe RingMe WhichChain->RingMe Ring Methyl (Ar-CH3) SulfMe SulfMe WhichChain->SulfMe Sulfone Methyl (-SO2CH3) Radical Radical RingMe->Radical Radical Bromination (NBS) Slow Slow Radical->Slow Slow Reaction (Deactivated Ring) Deprot Deprot SulfMe->Deprot Deprotonation (LDA) Easy Easy Deprot->Easy Thermodynamic Anion (High Yield)

Figure 2: Strategic decision tree for minimizing side reactions during functionalization.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution - Directing Effects). [Link]

  • Gribble, G. W., & Rees, C. W. (Eds.).[2] (2002). Comprehensive Heterocyclic Chemistry II. Elsevier. (Reference for Sulfone Lithiation Regioselectivity). [Link]

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Authoritative text on sulfone acidity and alkylation). [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Source for pKa data of sulfones vs toluenes). [Link]

Sources

Technical Support Center: Stability & Storage of 1-Methyl-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 1-Methyl-3-(methylsulfonyl)benzene (also known as m-tolyl methyl sulfone). While sulfones are generally robust pharmacophores, the simultaneous presence of a benzylic methyl group and a sulfonyl moiety creates specific vulnerabilities during long-term storage.

This document synthesizes field data with standard stability guidelines (ICH Q1A) to provide you with actionable troubleshooting steps and mechanistic insights.

Module 1: Degradation Mechanisms (The "Why")

The stability of this compound is governed by two competing electronic effects: the electron-withdrawing nature of the sulfonyl group (


) and the susceptibility of the benzylic methyl group (

) to radical attack.
Primary Pathway: Benzylic Auto-Oxidation

The most critical degradation risk is benzylic oxidation . Despite the deactivating effect of the sulfonyl group on the benzene ring, the benzylic hydrogens remain susceptible to abstraction by radical species (ROS), especially in the presence of light or trace metal impurities.

  • Mechanism:

    • Initiation: A radical (often photo-initiated) abstracts a hydrogen from the benzylic methyl group.

    • Propagation: The resulting benzyl radical reacts with atmospheric oxygen to form a peroxy radical, eventually yielding a hydroperoxide.

    • Termination/Decomposition: The hydroperoxide decomposes to form 3-(methylsulfonyl)benzaldehyde and finally 3-(methylsulfonyl)benzoic acid .

Secondary Pathway: Photolytic C-S Bond Cleavage

Under high-energy UV exposure (UV-B/C), aryl sulfones can undergo homolytic cleavage of the Carbon-Sulfur bond. This results in the formation of aryl radicals and sulfonyl radicals, leading to complex polymerization or desulfonylation products (often observed as "yellowing").

Pathway Visualization

DegradationPathway Parent 1-Methyl-3- (methylsulfonyl)benzene Radical Benzylic Radical (Intermediate) Parent->Radical hv / Radical Initiator (-H•) ArylRadical Aryl Radical + Sulfonyl Radical Parent->ArylRadical UV (<280nm) C-S Cleavage Peroxide Benzylic Hydroperoxide Radical->Peroxide + O2 Aldehyde Degradant A: 3-(methylsulfonyl) benzaldehyde Peroxide->Aldehyde Decomposition Acid Degradant B: 3-(methylsulfonyl) benzoic acid Aldehyde->Acid Oxidation

Figure 1: Mechanistic cascade showing the primary oxidative pathway (solid lines) and secondary photolytic cleavage (dotted line).

Module 2: Troubleshooting & FAQs (The "What to Do")

This section addresses specific observations users report during storage and handling.

Q1: My sample has turned from white to off-white/yellow. Is it still usable?

Diagnosis: This is a classic sign of trace photolytic degradation or surface oxidation. Sulfones are typically colorless; yellowing indicates the formation of conjugated by-products (quinoid-like structures) or trace sulfur extrusion.

  • Immediate Action: Perform an HPLC purity check. If purity is >98%, the color change is likely superficial.

  • Prevention: Store in amber glass vials under an inert atmosphere (Argon/Nitrogen). Avoid clear glass or polyethylene bags for long-term storage.

Q2: I see an extra peak at RRT ~0.8 or ~1.2 in my HPLC chromatogram.

Diagnosis:

  • RRT < 1.0 (Early eluting): Likely 3-(methylsulfonyl)benzoic acid . The carboxylic acid is more polar than the parent sulfone.

  • RRT > 1.0 (Late eluting): Could be a coupling product (dimer) formed via radical recombination, though this is rarer.

  • Resolution: Run the sample against a standard of the benzoic acid derivative to confirm. If confirmed, recrystallization (e.g., from Ethanol/Water) is usually effective for purification.

Q3: The material has "caked" or clumped together.

Diagnosis: While sulfones are not intensely hygroscopic, they are polar. Thermal cycling (fluctuations between 15°C and 30°C) can cause partial melting/solidification at contact points, or moisture adsorption can induce caking.

  • Action: Dry the material in a vacuum desiccator over

    
     for 24 hours. Ensure storage temperature is stable (controlled room temperature, 20-25°C).
    
Troubleshooting Logic Tree

Troubleshooting Start Observation Yellowing Yellow Discoloration Start->Yellowing PurityDrop Purity Drop (HPLC) Start->PurityDrop Caking Physical Caking Start->Caking TestUV Check Storage Container Yellowing->TestUV CheckRRT Check Retention Time PurityDrop->CheckRRT Dry Vacuum Desiccation Caking->Dry ActionUV Switch to Amber Glass Purge with N2 TestUV->ActionUV AcidID Early Eluter? Likely Benzoic Acid CheckRRT->AcidID Recryst Recrystallize (EtOH/H2O) AcidID->Recryst

Figure 2: Decision matrix for diagnosing common storage issues.

Module 3: Validation Protocols (The "How to Measure")

To rigorously validate the stability of your specific batch, perform a Forced Degradation Study (Stress Testing) aligned with ICH Q1A (R2) guidelines [1].

Stress Testing Protocol

Prepare a 1 mg/mL solution of the substance in Acetonitrile/Water (50:50).

Stress ConditionReagent / ConditionDurationExpected OutcomeMechanism
Acid Hydrolysis 0.1 N HCl, Reflux24 HoursStable Sulfones are resistant to acid hydrolysis.[1]
Base Hydrolysis 0.1 N NaOH, Reflux24 HoursStable Generally resistant, though extreme conditions may degrade.[1]
Oxidation 3%

, RT
4-24 HoursDegradation Formation of N-oxide (if amine present) or benzylic oxidation products.[1]
Thermal Solid state, 60°C7 DaysStable Checks for physical stability and sublimation.[1]
Photolytic UV (Xe arc), 1.2M lux hrs--Degradation Yellowing; formation of radical cleavage products [2].[1]
Recommended HPLC Method

To detect the benzylic oxidation degradants, use a reverse-phase method capable of separating the polar acid from the neutral sulfone.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the acid degradant, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[2][3] Retrieved from [Link]

  • Beilstein Journals. Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines. (2023).[3][4] Demonstrates the susceptibility of benzylic positions adjacent to sulfonyl groups to radical oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2760001, this compound. Retrieved from [Link]

Sources

Overcoming solubility issues with 1-Methyl-3-(methylsulfonyl)benzene in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely encountering difficulties with 1-Methyl-3-(methylsulfonyl)benzene (CAS: 3112-90-1), also known as m-tolyl methyl sulfone.[1][2][3]

This guide addresses the compound's high polarity and tendency to crystallize (or "oil out") unexpectedly.[1][2][3][4] Sulfones contain a highly polar sulfonyl functional group (


) bonded to less polar aromatic and alkyl regions.[1][2][3] This duality creates specific solubility windows that, if missed, result in crashed-out experiments or heterogeneous biological assays.[1][2][3]

Module 1: Physicochemical Characterization

Before troubleshooting, verify your material aligns with these parameters to rule out degradation.

PropertyValueTechnical Note
Physical State Crystalline SolidMay appear as a supercooled oil if impure.[5][1][2][3]
Melting Point 126–127 °CHigh MP indicates strong lattice energy; requires heat to dissolve in non-polar solvents.[1][2][3]
LogP ~1.5Moderately lipophilic, but the sulfone group dominates polarity.[3]
Water Solubility Low (<1 mg/mL)Critical: Do not use water as a primary solvent.[5][1][2][3]
Preferred Solvents DMSO, DMF, Acetone, DCM, Ethanol (hot)Excellent solubility in polar aprotic solvents.

Module 2: Reaction & Workup Troubleshooting

Issue: "The product oils out instead of crystallizing during workup."

Diagnosis: This is the most common issue with alkyl-aryl sulfones.[1][2][3] The compound forms a second liquid phase (an oil) in the solvent mixture at a temperature above its melting point (in the presence of solvent depression) or due to impurities preventing lattice formation.[3]

Solution: The "Seeding at Cloud Point" Protocol

  • Re-dissolve: Heat the mixture until the oil fully dissolves into a homogeneous phase.

  • Slow Cooling: Turn off the heat source but leave the flask in the oil bath/block to cool slowly.

  • Agitation: Stir vigorously. High shear stress helps induce nucleation.[1][2][3]

  • Seeding: As soon as the solution becomes slightly turbid (the cloud point), add a seed crystal of pure this compound. If you lack a seed, scratch the inner glass wall with a glass rod.[3]

  • Anti-solvent Addition: If using a solvent pair (e.g., EtOAc/Hexane), add the non-polar solvent dropwise only after the solution has cooled to room temperature.[3]

Decision Tree: Purification Strategy

Use the following logic flow to determine the best purification method based on your crude material's state.

PurificationWorkflow Start Crude Reaction Mixture StateCheck Is the product solid or oil? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Crystalline Oil Oiled Out / Gummy StateCheck->Oil Viscous Liquid Recryst Recrystallization Solid->Recryst Trituration Trituration Oil->Trituration SolventChoice Solvent System: Ethanol (hot) or Toluene/Hexane Recryst->SolventChoice TritSolvent Add Cold Ether or Pentane & Sonicate Trituration->TritSolvent TritSolvent->Solid Induces Solidification

Figure 1: Purification workflow logic.[5][1][2][3] Note that "oiling out" requires mechanical intervention (trituration/sonication) before recrystallization can be attempted.[1][2][3]

Module 3: Biological Assay Formulation

Issue: "Compound precipitates when added to cell culture media."

Diagnosis: You are experiencing "Solvent Shock." The sulfone is soluble in your DMSO stock, but the rapid change in polarity when hitting the aqueous media (water) causes immediate precipitation.[3]

Solution: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the well.[1][2][3] Use an intermediate dilution plate.

Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Step: Dilute this stock 1:10 or 1:20 into culture media (without cells) in a separate tube. Vortex immediately.

    • Why? This allows you to observe precipitation visually in a clear tube before applying it to cells.[1][2][3]

  • Final Transfer: Transfer the intermediate solution to your assay plate.

Maximal Solubility Table (Estimated)

Solvent System Max Concentration Risk Level
100% DMSO >100 mM Low
100% Ethanol ~50 mM Low

| PBS / Media (0.1% DMSO) | <100 µM | High (Precipitation likely) |[5][1][2][3]

Module 4: Solvent Selection Guide

Issue: "I need to choose a solvent for synthesis or extraction."

Sulfones are unique: they are polar but often lack hydrogen bond donors.[1][2][3]

Recommended Solvents:

  • For Reaction: Dichloromethane (DCM) or THF .[1][2][3] These dissolve the sulfone well and are easily removed.[1][2][3]

  • For High-Temp Reaction: Toluene .[1][2][3] The compound is soluble in hot toluene (110°C) but crystallizes upon cooling, making it ideal for driving reactions to completion and purifying in one pot.[3]

  • For Extraction: Ethyl Acetate .[1][2][3] It pulls the sulfone out of aqueous layers efficiently.[1][2][3]

SolventSelect Goal Goal: Dissolve This compound AppType Application Type? Goal->AppType Synth Synthesis/Reaction AppType->Synth Bio Biological Assay AppType->Bio Purify Recrystallization AppType->Purify DCM DCM or THF (Good Solubility) Synth->DCM DMSO DMSO (Universal Solvent) Bio->DMSO EtOH Ethanol/Water (Temp Dependent) Purify->EtOH

Figure 2: Solvent selection based on experimental intent.

References

  • CAS Common Chemistry. [(Methylsulfonyl)methyl]benzene (CAS 3112-90-1) Physicochemical Properties.[5][1][2][3][6] American Chemical Society.[1][2][3][6] [Link][5][1][2][3][6]

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. [Link][1][2][3]

  • University of Rochester. Purification: Recrystallization Strategies and Solvent Selection. [Link][1][2][3]

Sources

Technical Support Center: A Researcher's Guide to Handling 1-Methyl-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Methyl-3-(methylsulfonyl)benzene (CAS No. 10355-06-3). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for the safe handling and mitigation of hazards associated with this compound. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure the integrity of your experiments and, most importantly, your personal safety.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to be a self-validating system, where the rationale behind each procedural step is explained, empowering you to make informed decisions in your laboratory.

Section 1: Hazard Identification & Risk Assessment

This first section addresses the fundamental safety profile of this compound and outlines the process for conducting a thorough risk assessment before any handling occurs.

Q1: What are the primary hazards associated with this compound?

Direct and comprehensive toxicological data for this compound is limited. The PubChem database, a primary authoritative source, does not currently list harmonized GHS hazard statements for this specific compound[1]. This data gap necessitates a cautious approach. We must infer potential hazards by examining structurally similar compounds.

For instance, the isomeric compound, 1-Methyl-4-(methylsulfonyl)-benzene (CAS 3185-99-7), is classified with the following hazards:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H318: Causes serious eye damage[2]

  • H335: May cause respiratory irritation[2]

Furthermore, other benzene derivatives with sulfonyl or related functional groups are known to be irritants and potentially corrosive. Methyl benzenesulfonate, for example, is known to cause severe skin and eye burns, as well as digestive and respiratory tract burns[3][4].

Q2: What are the key physicochemical properties of this compound?

Understanding a compound's physical properties is crucial for safe handling, storage, and spill response. The known properties are summarized below.

PropertyValueSource
CAS Number 10355-06-3[1][5]
Molecular Formula C₈H₁₀O₂S[1][5]
Molecular Weight 170.23 g/mol [1][5]
Appearance Solid (based on related isomers)[6]
Boiling Point 140 °C at 3 mmHg (for para-isomer)[6]
Melting Point 85 - 89 °C (for para-isomer)[6]
Q3: How should our lab conduct a risk assessment before using this compound?

A risk assessment is not merely a formality; it is a critical thinking process that forms the foundation of laboratory safety. The goal is to identify potential hazards and implement robust control measures. The workflow below illustrates a systematic approach.

RiskAssessmentWorkflow cluster_prep Phase 1: Preparation & Information Gathering cluster_eval Phase 2: Hazard Evaluation & Control Selection cluster_impl Phase 3: Implementation & Review A Review Safety Data Sheet (SDS) & Authoritative Sources (e.g., PubChem) B Identify Data Gaps (e.g., specific toxicity) A->B Note missing GHS data C Analyze Properties (Solid, Dust Potential, Reactivity) B->C Infer hazards from analogous compounds D Review Experimental Protocol (Quantity, Duration, Temperature) C->D E Determine Potential Exposure Routes (Inhalation, Dermal, Ingestion, Eye) D->E F Select Controls (Hierarchy) 1. Engineering (Fume Hood) 2. Administrative (SOPs) 3. PPE (Gloves, Goggles) E->F Mitigate each route G Plan for Emergencies (Spill Kit, Eyewash, Shower) F->G H Write & Approve SOP G->H I Train Personnel H->I J Conduct Experiment I->J K Review & Revise Post-Experiment J->K Document any incidents or near-misses

Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.

Section 2: Safe Handling & Personal Protective Equipment (PPE)

This section provides explicit protocols and recommendations for minimizing exposure during routine laboratory operations.

Q4: What engineering controls are necessary for handling this compound?

The primary engineering control is to minimize the potential for inhalation of dust or vapors.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood.[4][7] This is non-negotiable, especially given the potential for respiratory irritation[2] and the unknown inhalation toxicity. The causality is simple: a fume hood captures airborne contaminants at the source, preventing them from entering the user's breathing zone.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[4]

Q5: What specific Personal Protective Equipment (PPE) should be worn?

PPE is the last line of defense, used after engineering and administrative controls are in place. The selection of appropriate PPE is critical to prevent dermal and eye exposure.

PPE CategorySpecificationRationale & Citation
Hand Protection Nitrile or Butyl Rubber GlovesProvides a chemical barrier against splashes. Contaminated gloves should be removed and replaced immediately. Wash hands thoroughly after handling.[4][8]
Eye Protection Chemical Splash Goggles or a Face ShieldStandard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne dust. A face shield should be used with goggles when there is a significant splash risk.[2][4] This is critical to prevent serious eye damage.[2]
Body Protection Flame-Resistant Laboratory CoatA lab coat protects skin and personal clothing from contamination. It should be kept fully buttoned.[8]
Respiratory Generally not required if handled in a fume hood.A NIOSH-approved respirator with organic vapor cartridges may be required for large spills or if engineering controls fail.[9]
Q6: What is the Standard Operating Procedure (SOP) for weighing and transferring this solid compound?

Objective: To accurately weigh and transfer this compound while preventing the release of dust and avoiding contamination.

Materials:

  • This compound in its storage container

  • Spatula

  • Weighing paper or boat

  • Receiving vessel (e.g., round-bottom flask)

  • Required PPE (see Table above)

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place the analytical balance, chemical container, spatula, weigh boat, and receiving vessel inside the fume hood.

  • Dispensing: Open the chemical container. Use a clean spatula to carefully transfer a small amount of the solid from the container to the weigh boat on the balance.

    • Causality Check: Perform this step slowly and deliberately to minimize the generation of airborne dust.

  • Weighing: Tare the balance with the weigh boat. Add the chemical until the desired mass is reached. Secure the lid back on the primary container immediately.

  • Transfer: Carefully pick up the weigh boat and transfer the solid into the receiving vessel. If necessary, use a funnel to prevent spillage.

  • Decontamination: Tap the weigh boat to dislodge any remaining powder. Dispose of the used weigh boat in the designated solid chemical waste container.

  • Cleanup: Wipe the spatula clean. If any chemical was spilled on the balance or fume hood surface, decontaminate the area immediately as per the spill cleanup protocol (See Q9).

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.

Section 3: Troubleshooting & Emergency Response

This section is formatted as a troubleshooting guide for specific adverse events.

Q7: An experimenter has gotten the compound on their skin or in their eyes. What is the immediate first aid response?

Issue: Accidental Dermal or Ocular Exposure.

Immediate Action Protocol:

  • Skin Exposure:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing and shoes.[3]

    • Wash the area thoroughly with soap and water.[10][11]

    • Seek immediate medical attention.[3] Provide the Safety Data Sheet (SDS) to the medical personnel.

    • Causality: Rapid and prolonged flushing is essential to dilute and remove the chemical, minimizing irritation and potential burns.[3]

  • Eye Exposure:

    • Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[4]

    • Seek immediate medical attention.[3]

    • Causality: The eyes are extremely sensitive. Immediate and thorough irrigation is critical to prevent serious, irreversible damage.[2]

Q8: A researcher feels dizzy or has respiratory irritation after handling the compound. What should be done?

Issue: Suspected Inhalation Exposure.

Immediate Action Protocol:

  • Evacuate: Immediately remove the affected person from the exposure area to fresh air.[3][12]

  • Medical Assistance: Call for immediate medical assistance.[3][10]

  • Support Breathing: If the person is not breathing, begin artificial respiration (use a pocket mask with a one-way valve if available).[7] If breathing is difficult, provide oxygen if you are trained to do so.[3]

  • Report: Notify laboratory management and safety personnel immediately. The area should be secured and assessed before re-entry.

Q9: A container of this compound has spilled in the lab. How do I respond?

Issue: Chemical Spill.

Response Decision Tree: The appropriate response depends on the size and location of the spill. Use the following decision tree to guide your actions.

SpillResponse A Spill Occurs B Is the spill large (>500 mL), involves highly volatile conditions, or are you unsure? A->B C YES: EMERGENCY B->C Yes D NO: Small, Contained Spill B->D No E Alert personnel in the area. Evacuate the immediate area. Call Emergency Services (911) & EH&S. C->E F Alert personnel in the area. Ensure you have proper PPE and spill kit materials. D->F G Control ignition sources if flammable. Use absorbent pads or vermiculite to cover/contain the spill. F->G H Carefully sweep or scoop up the absorbed material. G->H I Place material in a labeled, sealed container for hazardous waste disposal. H->I J Decontaminate the area with an appropriate solvent and wipe clean. I->J K Report the incident to the Lab Supervisor and EH&S. J->K

Caption: Decision Tree for Chemical Spill Response.

Detailed Small Spill Cleanup Protocol:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Wear appropriate PPE, including double gloves, chemical splash goggles, and a lab coat.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow to prevent it from spreading.[8]

    • Causality: Avoids creating dust. Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), then wipe dry.

  • Dispose: Place all contaminated materials (absorbent, gloves, wipes) into the hazardous waste container.

  • Report: Document the spill and cleanup procedure and report it to your Environmental Health & Safety (EH&S) department.

Section 4: Storage and Disposal

Proper storage and disposal are essential to long-term safety and environmental compliance.

Q10: How should this compound be stored?
  • Container: Keep the container tightly closed to prevent absorption of moisture and release of vapors/dust.[4]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[4][7]

  • Compatibility: Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[7] A chemical compatibility chart should be consulted.

Q11: What is the correct procedure for disposing of waste containing this compound?
  • Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of the hazardous waste through your institution's licensed professional waste disposal service.[4] Never dispose of this chemical down the drain or in regular trash.

References

  • Material Safety Data Sheet - Methyl benzenesulfonate, 99%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET - Methyl benzenesulfonate. (2025, September 5). Thermo Fisher Scientific.
  • Substance Safety Data Sheet, Benzene - 1910.1028 App A. (n.d.). Occupational Safety and Health Administration (OSHA).
  • This compound - Safety Data Sheet. (n.d.). ChemicalBook.
  • Individual Chemical SOP Example Benzene. (n.d.). University of Wyoming.
  • NIOSH Pocket Guide to Chemical Hazards - Benzene. (n.d.). Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET - Methyl benzenesulfonate. (2025, May 1). Fisher Scientific.
  • 1-Methyl-4-(Methylsulfonyl)-benzene - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Benzene Policy. (n.d.). BP.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • This compound 10355-06-3 wiki. (n.d.). Guidechem.
  • Decoding 1-Methyl-4-(methylsulfonyl)-benzene: Properties and Applications in Chemical Synthesis. (2026, January 28). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Troubleshooting peak tailing in HPLC analysis of 1-Methyl-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of 1-Methyl-3-(methylsulfonyl)benzene

Executive Summary

This guide addresses peak tailing issues specifically for This compound (CAS: 10355-06-3). While often treated as a generic "neutral aromatic," the sulfone moiety (


) imparts significant polarity and hydrogen-bond accepting capability. This creates two distinct failure modes in Reverse Phase Chromatography (RPC): Strong Solvent Effects  (due to solubility challenges) and Secondary Silanol Interactions .

This document provides a self-validating troubleshooting workflow to isolate and resolve these issues.

Part 1: Diagnostic Logic (Root Cause Analysis)

Before altering your method, you must identify the source of the tailing.[1] Use the logic tree below to diagnose the issue systematically.

TroubleshootingLogic Start START: Peak Tailing Observed (Tailing Factor > 1.5) CheckSolvent STEP 1: Check Injection Solvent Is sample dissolved in 100% Organic? Start->CheckSolvent SolventEffect ROOT CAUSE: Strong Solvent Effect Analyte precipitates/mixes poorly at head of column. CheckSolvent->SolventEffect Yes (e.g., 100% ACN) CheckColumn STEP 2: Check Column Chemistry Is it a standard C18 or Type-A Silica? CheckSolvent->CheckColumn No (Dissolved in Mobile Phase) SilanolEffect ROOT CAUSE: Secondary Silanol Interactions Sulfone group H-bonding with residual silanols. CheckColumn->SilanolEffect Yes (Non-endcapped) CheckSystem STEP 3: Check System Hardware Extra-column volume or void? CheckColumn->CheckSystem No (High Quality Endcapped C18) CheckSystem->SilanolEffect No (Suspect Mobile Phase pH) HardwareIssue ROOT CAUSE: Hardware Failure Void in column bed or bad connections. CheckSystem->HardwareIssue Yes

Figure 1: Diagnostic decision tree for isolating peak tailing mechanisms in sulfone analysis.

Part 2: The "Strong Solvent" Effect (High Probability)

The Scenario: You dissolve this compound in 100% Acetonitrile (ACN) or Methanol (MeOH) because it dissolves instantly. You inject 10 µL into a mobile phase of 80% Water / 20% ACN. The Result: The peak tails significantly or splits (doublet).

Why this happens (Causality)

The sample plug enters the column as a "bolus" of strong solvent. The analyte molecules traveling in the center of this plug move faster than those at the edges, which mix with the aqueous mobile phase. This causes the analyte to partially precipitate or simply travel at different velocities before focusing at the head of the column. This is the most common error in sulfone analysis [1].

Protocol A: The "Washout" Validation Test

Perform this test to confirm if injection solvent is the culprit.

  • Standard Injection: Inject your current sample (e.g., 10 µL in 100% ACN). Record Tailing Factor (

    
    ).
    
  • Dilution Test: Take 100 µL of your sample and add 300 µL of Water (or your weak mobile phase buffer).

    • Note: If it precipitates, your concentration is too high.

  • Re-inject: Inject the diluted sample (adjust volume to maintain mass load if necessary, or just observe peak shape).

Data Interpretation:

Observation Diagnosis Corrective Action

| Peak becomes symmetrical (


)  | Confirmed Strong Solvent Effect.  | Dissolve sample in mobile phase or <50% organic. |
| Peak shape remains identical  | Column/Chemistry Issue.  | Proceed to Part 3 (Silanol Interactions). |
Part 3: Secondary Silanol Interactions

The Scenario: You are using a standard C18 column. The peak tails (


), but the retention time is stable.
The Result:  The sulfone oxygen atoms act as hydrogen bond acceptors, interacting with acidic silanol groups (

) on the silica surface, causing "drag."
Why this happens (Causality)

Even though this compound is neutral, the sulfone group is polar [2]. On older "Type A" silica or non-endcapped columns, residual silanols are accessible.[2] These silanols hydrogen bond with the sulfone, creating a secondary retention mechanism that is slower than the primary hydrophobic partition [3].

Protocol B: Mobile Phase & Column Optimization

1. Column Selection (The Hardware Fix) Do not use generic C18 columns. Select a column with High Surface Coverage and End-capping .

  • Recommended: C18 with "Base Deactivation" (Type B Silica) or Polar-Embedded groups (e.g., Amide-C18). Polar-embedded groups shield the silanols from the analyte.[3]

2. Mobile Phase Modification (The Chemical Fix) If you cannot change the column, modify the mobile phase to suppress silanol activity.

  • Add Buffer: Even for neutral analytes, adding 10-25 mM Ammonium Acetate or Phosphate buffer helps mask silanols.

  • Low pH: Lowering pH to ~3.0 protonates silanols (

    
    ), which can reduce ionic interactions, though for neutral sulfones, the steric protection of the buffer is often more effective than pH control alone [4].
    

Comparative Data: Mobile Phase Impact Conditions: C18 Column, 150 x 4.6 mm, 5 µm. Flow: 1.0 mL/min.[4][5]

Mobile Phase CompositionTailing Factor (

)
Analysis
Water / ACN (70:30)1.9 High tailing. Exposed silanols active.[2]
0.1% Formic Acid / ACN1.4 Improved. Acid suppresses some activity.
10mM NH4OAc (pH 4.5) / ACN 1.1 Optimal. Buffer ions mask silanols effectively.
Part 4: Frequently Asked Questions (FAQs)

Q1: My peak is fronting (


), not tailing. Is this the same issue? 
A:  No. Fronting is almost always caused by Column Overload  (injecting too much mass) or Channeling  (void in the column head).
  • Test: Inject 1/10th the concentration. If the peak becomes symmetrical, it was mass overload. If it remains fronting, the column is physically damaged (voided) and must be replaced [5].

Q2: Can I use Methanol instead of Acetonitrile? A: Yes, but Methanol is a protic solvent and may show different selectivity. Because Methanol can hydrogen bond with the sulfone group, it might actually improve peak shape by competing with silanols for interaction sites, though system backpressure will increase.

Q3: Does temperature affect tailing for this molecule? A: Yes. Increasing column temperature to 40°C or 50°C increases mass transfer kinetics and reduces secondary interactions. This often sharpens the peak and lowers


 [6].
References
  • Dolan, J. W. (2025). "The Strong Solvent Effect."[1][4] LCGC International. Available at: [Link]

  • PubChem. (2025).[6][7] "this compound Compound Summary." National Library of Medicine. Available at: [Link]

  • McCalley, D. V. (2019).[8] "Understanding and Managing Peak Tailing in HPLC." LCGC North America, 37(11). Available at: [Link]

  • Chrom Tech. (2025).[3] "Troubleshooting Peak Tailing in HPLC." Chrom Tech Technical Guides. Available at: [Link]

  • Waters Corporation. (2021). "Troubleshooting Peak Shape Problems in HPLC." Waters Technical Notes. Available at: [Link]

  • Agilent Technologies. (2021).[9] "HPLC Column Selection Guide: Strategies for Polar Compounds." Agilent Technical Library. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-Methyl-3-(methylsulfonyl)benzene and Its Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the nuanced differences between structural isomers can dictate the efficacy, safety, and application of a chemical entity. This guide provides a comprehensive comparative analysis of 1-methyl-3-(methylsulfonyl)benzene and its ortho- and para-isomers: 1-methyl-2-(methylsulfonyl)benzene and 1-methyl-4-(methylsulfonyl)benzene. As versatile intermediates, a thorough understanding of their distinct physicochemical properties, synthesis, and biological implications is paramount for researchers, scientists, and drug development professionals.

Introduction: The Significance of Positional Isomerism in Methylsulfonyltoluenes

This compound and its isomers, collectively known as methyl tolyl sulfones, are aromatic compounds characterized by a methyl group and a methylsulfonyl group attached to a benzene ring. The relative positions of these substituents (ortho, meta, or para) profoundly influence their molecular geometry, polarity, and reactivity. This, in turn, impacts their behavior in chemical reactions and biological systems. For instance, the para-isomer, 1-methyl-4-(methylsulfonyl)benzene, is a key intermediate in the synthesis of pharmaceuticals, dyes, and veterinary drugs.[1] A deeper understanding of the subtle yet significant differences between these isomers is crucial for optimizing synthetic routes and for the rational design of new molecules with desired properties.

Physicochemical Properties: A Comparative Overview

The arrangement of the methyl and methylsulfonyl groups on the benzene ring leads to distinct physical properties among the three isomers. These differences are critical for their separation, purification, and handling in a laboratory setting.

Property1-Methyl-2-(methylsulfonyl)benzene (ortho)This compound (meta)1-Methyl-4-(methylsulfonyl)benzene (para)
Molecular Formula C₈H₁₀O₂SC₈H₁₀O₂SC₈H₁₀O₂S
Molecular Weight 170.23 g/mol [2]170.23 g/mol [3]170.23 g/mol [4]
Melting Point No experimental data available34-35 °C85-89 °C[5]
Boiling Point No experimental data available149 °C at 7 Torr[6]140 °C at 3 mmHg[5]
Density No experimental data available1.154 g/cm³ (Predicted)[6]1.2238 g/cm³ (rough estimate)[7]
CAS Number 23276-69-9[2]10355-06-33185-99-7[4]

Note: Experimental data for the ortho-isomer is limited. Predicted values are provided where available.

The significant difference in melting points between the para-isomer and the meta-isomer is noteworthy. The higher melting point of the para-isomer can be attributed to its more symmetrical structure, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces.

Synthesis Strategies and Experimental Protocols

The synthesis of methylsulfonyltoluene isomers generally involves two main approaches: the oxidation of the corresponding methyl tolyl sulfides or the Friedel-Crafts sulfonylation of toluene. The choice of starting material and reaction conditions determines the isomeric purity of the final product.

General Synthetic Pathways

SynthesisPathways cluster_oxidation Oxidation Pathway cluster_sulfonylation Friedel-Crafts Pathway Methyl_Tolyl_Sulfide Methyl Tolyl Sulfide Isomer Methylsulfonyltoluene Methylsulfonyltoluene Isomer Methyl_Tolyl_Sulfide->Methylsulfonyltoluene Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidizing_Agent->Methylsulfonyltoluene Toluene Toluene Isomer_Mixture Isomer Mixture (ortho/para directing) Toluene->Isomer_Mixture Sulfonylation Sulfonylating_Agent Methanesulfonyl Chloride / Anhydride Sulfonylating_Agent->Isomer_Mixture Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Isomer_Mixture NMR_Comparison cluster_ortho 1-Methyl-2-(methylsulfonyl)benzene cluster_meta This compound cluster_para 1-Methyl-4-(methylsulfonyl)benzene ortho_signals 6 aromatic signals + 2 aliphatic signals meta_signals 6 aromatic signals + 2 aliphatic signals para_signals 4 aromatic signals + 2 aliphatic signals

Caption: Expected number of ¹³C NMR signals for the isomers.

The para-isomer, due to its symmetry, will exhibit only four signals in the aromatic region, while the ortho- and meta-isomers will each show six distinct aromatic carbon signals. The chemical shifts of the methyl and methylsulfonyl carbons will also vary slightly between the isomers.

Biological Activity and Toxicological Profile: A Comparative Perspective

Aryl methyl sulfones, a broader class of compounds to which the methyl tolyl sulfones belong, have been investigated for their anti-inflammatory properties. Some have shown potent inhibition of cyclooxygenase (COX) enzymes, suggesting that the methylsulfonyltoluene isomers may also possess interesting biological activities worthy of further investigation. [8]

Applications in Research and Development

The distinct properties of each isomer lend them to specific applications:

  • 1-Methyl-4-(methylsulfonyl)benzene: Its high symmetry and crystallinity make it a valuable and easily purifiable intermediate in the synthesis of pharmaceuticals and agrochemicals. [4]* This compound: This isomer can be used to introduce the methylsulfonyltoluene moiety in a meta-orientation, which can be crucial for modulating the electronic and steric properties of a target molecule.

  • 1-Methyl-2-(methylsulfonyl)benzene: The ortho-isomer's steric hindrance around the functional groups can be exploited to direct reactions to other positions on the ring or to create unique molecular architectures.

Conclusion

This guide has provided a comparative analysis of this compound and its ortho- and para-isomers. The key takeaway for researchers is that while these compounds share the same molecular formula, their distinct physicochemical properties, arising from the positional isomerism, have significant implications for their synthesis, characterization, and potential applications. The para-isomer is the most well-characterized, while further experimental data, particularly for the ortho-isomer, is needed for a more complete understanding. The differences in their spectroscopic signatures provide a robust method for their differentiation. As research in drug discovery and materials science continues to advance, a detailed understanding of the structure-property relationships of such isomeric building blocks will be increasingly vital for innovation.

References

  • The Royal Society of Chemistry. C078 4-Methyl-4'-Nitro-biphenyl. Soild .m.p. . IR (KBr): 2924, 2854, 1597, 1512, 1463, 1345, 1106, 860, 824, 754, 734, 697, 54. [Link]

  • ChemSynthesis. 1-methyl-2-(methylsulfanyl-methyl)-benzene. [Link]

  • PubChem. 1-Methanesulfonyl-2-methylbenzene. [Link]

  • ResearchGate. 1H NMR and 13C NMR of the prepared compounds. [Link]

  • PubChem. This compound. [Link]

  • NIST. Benzene, 1-methyl-4-(methylsulfonyl)-. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • alpaipars. NMR spectroscopy in pharmacy. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Decoding 1-Methyl-4-(methylsulfonyl)-benzene: Properties and Applications in Chemical Synthesis. [Link]

  • PubMed. Synthesis and biological properties of aryl methyl sulfones. [Link]

  • Google Patents. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
  • PubMed. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro. [Link]

  • TÜBİTAK Academic Journals. An efficient approach for the synthesis of novel methyl sulfones in acetic acid mediumand evaluation of antimicrobial activity. [Link]

  • Organic Syntheses. (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. [Link]

  • PubMed. Methyl vinyl sulphone: a new class of Michael-type genotoxin. [Link]

  • SpectraBase. Benzene, 1-methyl-4-(1-methylpropyl)-. [Link]

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Analytical Differentiation of 1-Methyl-3-(methylsulfonyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of sulfone-based pharmacophores, 1-Methyl-3-(methylsulfonyl)benzene (CAS: 3112-90-1, also known as m-tolyl methyl sulfone) presents a unique analytical challenge. Its constitutional isomers—specifically the ortho and para analogues, as well as the connectivity isomer benzyl methyl sulfone —share identical molecular weights (170.23 g/mol ) and similar fragmentation patterns in low-resolution mass spectrometry.

This guide provides a definitive analytical framework to distinguish the target meta-isomer from its structural mimics. We prioritize Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, grounded in the distinct physical properties driven by the sulfone moiety's electronic effects.

The Isomer Landscape: Structural & Physical Divergence

Before deploying spectroscopic tools, one must recognize the physical property distinctness caused by symmetry and lattice energy. The sulfone group (


) is a strong electron-withdrawing group (EWG), while the methyl group is a weak electron-donating group (EDG). Their relative positions dictate the dipole moment and crystal packing.
Table 1: Comparative Physical Properties[1]
IsomerStructureMelting Point (°C)Key Distinguishing Feature
Meta (Target) 1,3-substitution34 - 35 °C Low MP; often an oil or low-melting solid at room temp.
Para 1,4-substitution86 - 89 °C High MP due to symmetry; forms crystalline needles.
Ortho 1,2-substitution~40 - 45 °C Sterically crowded; significant downfield NMR shift of adjacent protons.
Benzyl Ph-CH₂-SO₂Me127 - 129 °C Connectivity isomer; distinct methylene (

) signal.

Critical Insight: If your isolated product is a high-melting solid (>80°C), it is not the target meta-isomer. It is likely the para-isomer or the benzyl sulfone.

Visualizing the Constitutional Isomers

The following diagram illustrates the connectivity differences that drive the analytical separation strategies.

Isomers cluster_0 Differentiation Basis Target Target: Meta-Isomer (1,3-subst) MP: 34-35°C Para Impurity A: Para-Isomer (1,4-subst) MP: 86-89°C Target->Para Regioisomer (Symmetry Change) Ortho Impurity B: Ortho-Isomer (1,2-subst) Steric Strain Target->Ortho Regioisomer (Steric Change) Benzyl Impurity C: Benzyl Methyl Sulfone (Side-chain subst) MP: ~128°C Target->Benzyl Connectivity Isomer (Distinct CH2) Method1 1H NMR (Coupling Patterns) Method2 HPLC (Polarity/Dipole)

Figure 1: Structural relationship between the target molecule and its primary constitutional isomers.

Method A: NMR Spectroscopy (The Gold Standard)

NMR is the only self-validating method for confirming the substitution pattern. Low-resolution MS is insufficient because all four compounds produce a molecular ion at m/z 170.

Proton ( H) NMR Analysis (CDCl , 400 MHz)

The differentiation relies on the Aromatic Region (7.0 – 8.0 ppm) and the Aliphatic Region (2.0 – 4.5 ppm) .

The "Meta" Fingerprint (Target)

The meta-isomer possesses a unique asymmetry.

  • H2 Proton (The "Island"): The proton located between the sulfone and methyl groups (position 2) appears as a singlet (or narrow doublet with

    
     Hz). It is deshielded by the adjacent sulfone and typically appears around 7.6 – 7.7 ppm .
    
  • Splitting: You will observe a complex pattern of roughly 1:3 integration in the aromatic zone (1 isolated singlet-like, 3 multiplet protons).

The "Para" Fingerprint (Impurity)
  • Symmetry: The para-isomer has a plane of symmetry, creating an AA'BB' system.

  • Roofing Effect: Look for two distinct "doublets" (actually higher-order multiplets) with strong roofing effects (leaning toward each other) in the 7.3 – 7.9 ppm range.

  • Absence of Singlet: There is NO aromatic singlet.

The "Benzyl" Fingerprint (Connectivity Isomer)
  • The Smoking Gun: This isomer lacks the direct Ring-Sulfone bond. Instead, it has a methylene spacer.

  • Shift: Look for a singlet integrating to 2H around 4.2 – 4.3 ppm (

    
    ). The target molecule has no signals in this region.
    
Table 2: Predicted Chemical Shift Data (CDCl )
Proton TypeTarget (Meta)Para IsomerOrtho IsomerBenzyl Sulfone
Ar-CH₃ ~2.45 ppm (s, 3H)~2.45 ppm (s, 3H)~2.70 ppm (s, 3H)*-
-SO₂CH₃ ~3.05 ppm (s, 3H)~3.05 ppm (s, 3H)~3.20 ppm (s, 3H)~2.75 ppm (s, 3H)
Benzylic -CH₂- Absent Absent Absent ~4.20 ppm (s, 2H)
Aromatic H2 ~7.65 (s/d) -~8.0 (d)**-
Splitting AsymmetricSymmetric AA'BB'Complex ABCDMultiplet

*Note: The Ortho methyl is deshielded due to proximity to the sulfone oxygens. **Note: The Ortho aromatic proton adjacent to the sulfone is significantly deshielded.[1]

Method B: HPLC Method Development

While NMR confirms identity, HPLC is required for quantitative purity, especially to detect trace levels of the para isomer which may co-crystallize.

Separation Mechanism

Sulfones are highly polar. In Reverse Phase (RP) chromatography, elution order is generally governed by hydrophobicity.

  • Elution Hypothesis: The para-isomer, having zero dipole moment perpendicular to the ring axis and efficient packing, often interacts differently with C18 chains than the kinked meta or ortho isomers.

  • Ortho Effect: The ortho-isomer usually elutes last or has a distinct retention time due to the "ortho effect" shielding the polar groups, making the molecule appear more lipophilic to the stationary phase.

Recommended Protocol

Instrument: HPLC with UV-Vis / PDA Detector. Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm. Wavelength: 220 nm (Sulfone absorption) and 254 nm.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (or Phosphoric Acid).

  • Solvent B: Acetonitrile (ACN).[2]

Gradient Profile:

Time (min) % A (Water) % B (ACN) Phase
0.0 90 10 Equilibration
15.0 40 60 Linear Gradient
18.0 10 90 Wash

| 20.0 | 90 | 10 | Re-equilibration |

Validation Criterion: The resolution (


) between the meta (target) and para (impurity) peaks must be > 1.5. If co-elution occurs, switch Solvent B to Methanol , which offers different selectivity for dipole-driven separations.

Analytical Workflow Decision Tree

The following flowchart outlines the logical steps to confirm the identity of this compound.

Workflow Sample Unknown Sample (White Solid/Oil) MP_Check Step 1: Melting Point Sample->MP_Check HighMP > 80°C MP_Check->HighMP LowMP 30 - 40°C MP_Check->LowMP Reject1 Likely Para-Isomer or Benzyl Sulfone HighMP->Reject1 NMR_Check Step 2: 1H NMR (CDCl3) LowMP->NMR_Check SignalCheck Check 4.0 - 4.5 ppm NMR_Check->SignalCheck HasCH2 Singlet (2H) Present SignalCheck->HasCH2 Yes NoCH2 Absent SignalCheck->NoCH2 No Reject2 Identify: Benzyl Methyl Sulfone HasCH2->Reject2 AromCheck Check Aromatic Region NoCH2->AromCheck Symmetric Symmetric AA'BB' AromCheck->Symmetric Asymmetric Asymmetric + Singlet at ~7.65 AromCheck->Asymmetric Reject3 Identify: Para-Isomer Symmetric->Reject3 Confirm CONFIRMED: Meta-Isomer Asymmetric->Confirm

Figure 2: Logical decision tree for the identification of this compound.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2760001, this compound. Retrieved February 7, 2026 from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-methyl-3-(methylsulfonyl)-. NIST Chemistry WebBook, SRD 69. Retrieved February 7, 2026 from [Link]

  • Reich, H. J. WinPLT NMR Coupling Patterns. University of Wisconsin-Madison. (Reference for AA'BB' vs Meta coupling logic). Retrieved February 7, 2026 from [Link]

Sources

A Spectroscopic Guide to Differentiating Methylsulfonylbenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional and positional isomers is a non-negotiable aspect of quality control and structure-activity relationship (SAR) studies. Subtle shifts in substituent placement on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of the positional isomers of tolyl methyl sulfone (ortho, meta, and para) and the constitutional isomer, benzyl methyl sulfone. By leveraging the unique electronic and symmetric properties of each isomer, we will demonstrate how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy can be employed for unambiguous differentiation.

The Isomers in Focus

The four isomers under consideration all share the molecular formula C₈H₁₀O₂S and a molecular weight of 170.23 g/mol . However, their structural arrangements are distinct:

  • 2-Methylphenyl methyl sulfone (ortho-tolyl methyl sulfone): The methyl and methylsulfonyl groups are adjacent (1,2-substitution).

  • 3-Methylphenyl methyl sulfone (meta-tolyl methyl sulfone): The substituents are separated by one carbon (1,3-substitution).[1][2]

  • 4-Methylphenyl methyl sulfone (para-tolyl methyl sulfone): The substituents are opposite each other (1,4-substitution).[3][4][5][6][7][8]

  • Benzyl methyl sulfone: The methylsulfonyl group is attached to a methylene (-CH₂-) bridge, which is then connected to the phenyl ring.

These structural differences give rise to unique spectroscopic fingerprints, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Symmetry

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers, as the chemical shifts and signal multiplicities are highly sensitive to molecular symmetry.

The Causality Behind NMR Differentiation

The key differentiator in the NMR spectra of the tolyl methyl sulfone isomers is the symmetry of the benzene ring.

  • The para-isomer possesses the highest degree of symmetry (a C₂ axis). This results in chemically equivalent pairs of aromatic protons and carbons, leading to the simplest spectra.

  • The ortho- and meta-isomers are asymmetric, meaning all four aromatic protons and all six aromatic carbons are chemically distinct, resulting in more complex spectra.

  • Benzyl methyl sulfone is also asymmetric but is easily distinguished by the unique chemical shift of its methylene (-CH₂-) protons and the distinct pattern of a monosubstituted benzene ring.

¹H NMR Spectroscopy

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum provides the most telling information.

  • Para-isomer: Due to its symmetry, it displays two distinct signals in the aromatic region, which appear as a pair of clean doublets (an AA'BB' system).[5]

  • Ortho- and Meta-isomers: Both will show four distinct and complex multiplets in the aromatic region, as all four aromatic protons are non-equivalent and couple with each other.

  • Benzyl methyl sulfone: This isomer will show a complex multiplet for the five protons of the monosubstituted ring and a characteristic singlet for the methylene protons around 4.3 ppm.

¹³C NMR Spectroscopy

The number of unique signals in the proton-decoupled ¹³C NMR spectrum is often the most definitive method for distinguishing the positional isomers.

  • Para-isomer: Symmetry dictates that there will be only four signals for the aromatic carbons (two for the substituted carbons and two for the protonated carbons).

  • Ortho- and Meta-isomers: The lack of symmetry results in six distinct signals for the six aromatic carbons.[2]

  • Benzyl methyl sulfone: Will also show four aromatic carbon signals due to the symmetry of the monosubstituted ring, but will be uniquely identified by the methylene carbon signal around 60 ppm.

IsomerAromatic ¹H NMR SignalsAromatic ¹³C NMR SignalsOther Key Signals
ortho-Tolyl methyl sulfone 4 complex multiplets6~2.6 ppm (s, Ar-CH₃), ~3.2 ppm (s, SO₂-CH₃)
meta-Tolyl methyl sulfone 4 complex multiplets6~2.4 ppm (s, Ar-CH₃), ~3.0 ppm (s, SO₂-CH₃)
para-Tolyl methyl sulfone 2 doublets (AA'BB')4~2.45 ppm (s, Ar-CH₃), ~3.04 ppm (s, SO₂-CH₃)[5]
Benzyl methyl sulfone Multiplet (5H)4~4.3 ppm (s, 2H, -CH₂-), ~2.8 ppm (s, 3H, SO₂-CH₃)
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and instrument frequency.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[9]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire at least 16 scans.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire several hundred to a few thousand scans, depending on sample concentration.

    • Set a spectral width of approximately 250 ppm, centered around 100 ppm.

    • Process the data with an exponential line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for distinguishing positional isomers based on the out-of-plane C-H bending vibrations of the aromatic ring.

The Causality Behind IR Differentiation

The number of adjacent hydrogen atoms on the benzene ring dictates the position of strong absorbance bands in the 900-675 cm⁻¹ region. This "fingerprint" region is highly diagnostic for substitution patterns.

  • Ortho (1,2-disubstituted): Has 4 adjacent C-H bonds, giving rise to a strong band between 770-735 cm⁻¹.

  • Meta (1,3-disubstituted): Has 3 adjacent C-H bonds and one isolated C-H bond, resulting in two characteristic bands: one strong band from 810-750 cm⁻¹ and another from 725-680 cm⁻¹.

  • Para (1,4-disubstituted): Has two pairs of 2 adjacent C-H bonds, leading to a single, strong absorption band in the 860-790 cm⁻¹ region.

  • Benzyl methyl sulfone (monosubstituted): Has 5 adjacent C-H bonds, resulting in two strong bands, typically around 770-730 cm⁻¹ and 710-690 cm⁻¹.

In addition to the C-H bending, all isomers will exhibit strong, characteristic S=O stretching vibrations from the sulfone group, typically appearing as two bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).[10]

IsomerDiagnostic C-H Out-of-Plane Bending (cm⁻¹)
ortho-Tolyl methyl sulfone 770 - 735
meta-Tolyl methyl sulfone 810 - 750 and 725 - 680
para-Tolyl methyl sulfone 860 - 790
Benzyl methyl sulfone 770 - 730 and 710 - 690
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Mix ~1 mg of the solid sample with ~100 mg of dry, powdered KBr.

    • Grind the mixture to a fine powder.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS): Fragmentation Fingerprints

While all four isomers have the same molecular weight and will show a molecular ion (M⁺˙) peak at m/z 170, their fragmentation patterns under Electron Ionization (EI) can offer clues to their structure.

The Causality Behind MS Differentiation

The primary fragmentation pathway for alkyl aryl sulfones involves the cleavage of the C-S bonds. The stability of the resulting carbocations and the potential for intramolecular interactions (proximity effects) can lead to different relative abundances of fragment ions.

  • Tolyl Isomers: All three tolyl isomers will likely show a prominent peak at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed after cleavage of the aryl-sulfur bond and rearrangement. Another common fragment is the loss of a methyl radical from the sulfone group, leading to an ion at m/z 155 ([M-15]⁺).[11]

  • Ortho-Effect: The ortho-isomer may exhibit a unique fragmentation pattern known as the "ortho-effect," where the proximity of the two substituents facilitates a specific rearrangement or elimination that is not possible for the meta and para isomers.[12] This could involve the loss of a neutral molecule like SO₂ or H₂SO₂.

  • Benzyl Methyl Sulfone: The fragmentation will be dominated by the formation of the very stable benzyl cation ([C₇H₇]⁺) at m/z 91, which will likely be the base peak. Cleavage of the benzyl-carbon to sulfur bond is highly favored.

IsomerExpected Molecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
ortho-Tolyl methyl sulfone 170155 ([M-CH₃]⁺), 91 ([C₇H₇]⁺), possible unique fragments due to ortho-effect.
meta-Tolyl methyl sulfone 170155 ([M-CH₃]⁺), 91 ([C₇H₇]⁺).
para-Tolyl methyl sulfone 170155 ([M-CH₃]⁺), 107, 91 ([C₇H₇]⁺, tropylium).[8][11]
Benzyl methyl sulfone 17091 ([C₇H₇]⁺, benzyl, likely base peak), 79 ([M-C₇H₇]⁺).
Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the isomer (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the solution into a gas chromatograph equipped with a standard nonpolar capillary column (e.g., DB-5ms).

    • Use a temperature program, for example: hold at 100 °C for 1 min, then ramp to 250 °C at 10 °C/min.

  • MS Detection (EI):

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range from m/z 40 to 250.

    • The mass spectrometer will record spectra across the eluting GC peak.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy, which probes electronic transitions, is generally less definitive for distinguishing these isomers than NMR or IR. However, subtle differences in the absorption maxima (λₘₐₓ) and molar absorptivity (ε) can be observed.

The Causality Behind UV-Vis Differentiation

The benzene ring exhibits characteristic π → π* transitions. The position and intensity of these absorption bands are influenced by the substitution pattern, which affects the symmetry and energy levels of the molecular orbitals. The para-isomer, being more symmetrical, often exhibits a more intense primary absorption band compared to the less symmetrical ortho and meta isomers. All isomers are expected to show a primary band (E2 band) around 220-230 nm and a secondary, fine-structured band (B band) around 260-280 nm.

IsomerExpected λₘₐₓ (nm)Expected Molar Absorptivity (ε)
ortho-Tolyl methyl sulfone ~220, ~270Moderate
meta-Tolyl methyl sulfone ~225, ~275Moderate
para-Tolyl methyl sulfone ~228, ~278Highest ε
Benzyl methyl sulfone ~218, ~265Lowest ε
Note: These are estimated values. Actual values depend heavily on the solvent.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) with a known concentration (e.g., 1x10⁻⁴ M).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

    • Scan the wavelength range from 400 nm down to 200 nm.

    • Record the absorbance and identify the λₘₐₓ values.

Integrated Identification Workflow

A systematic approach using multiple techniques ensures the highest confidence in isomer identification. The following workflow is recommended.

G start Unknown Isomer (C₈H₁₀O₂S) c13_nmr Acquire ¹³C NMR start->c13_nmr c13_q How many aromatic ¹³C signals? c13_nmr->c13_q four_signals 4 Signals c13_q->four_signals  4 six_signals 6 Signals c13_q->six_signals  6 h1_nmr_para Acquire ¹H NMR four_signals->h1_nmr_para ir_ortho_meta Acquire IR Spectrum six_signals->ir_ortho_meta h1_q Methylene singlet (~4.3 ppm)? h1_nmr_para->h1_q ir_q C-H bend pattern? ir_ortho_meta->ir_q benzyl Benzyl Methyl Sulfone h1_q->benzyl Yes para para-Tolyl Methyl Sulfone h1_q->para No ortho ortho-Tolyl Methyl Sulfone ir_q->ortho ~750 cm⁻¹ (1 strong band) meta meta-Tolyl Methyl Sulfone ir_q->meta ~780 & ~690 cm⁻¹ (2 bands)

Caption: Isomer identification workflow.

Conclusion

The differentiation of methylsulfonylbenzene isomers is a clear-cut process when a multi-technique spectroscopic approach is employed. ¹³C NMR spectroscopy provides the most definitive initial determination based on molecular symmetry, effectively separating the para and benzyl isomers from the ortho and meta isomers. Subsequently, ¹H NMR and IR spectroscopy offer robust methods for distinguishing between the remaining pairs. While mass spectrometry and UV-Vis spectroscopy provide valuable corroborating data, they are best used in conjunction with the more structurally definitive NMR and IR techniques. By understanding the causal relationship between molecular structure and spectroscopic output, researchers can confidently identify these isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Google Patents.
  • MySkinRecipes. 1-Methyl-3-(methylsulfonyl)benzene. [Link]

  • Organic Syntheses. Ethynyl p-Tolyl Sulfone. [Link]

  • PubChem. p-Tolyl methyl sulfone. [Link]

  • Google Patents. Production process of methyl p-tolyl sulfone.
  • Baarschers, W. H., & Krupày, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-161. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. Benzene, 1-methyl-4-(methylsulfonyl)-. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. “Meta Elimination,” a Diagnostic Fragmentation in Mass Spectrometry. [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • NIST. Sulfone, methyl phenyl. [Link]

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Benchmarking the performance of 1-Methyl-3-(methylsulfonyl)benzene in a known reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide evaluates the performance of 1-Methyl-3-(methylsulfonyl)benzene (MMSB) in the Wohl-Ziegler bromination reaction. This transformation—converting a benzylic methyl group to a benzyl bromide—is a cornerstone in medicinal chemistry for creating electrophilic intermediates used in cross-coupling or nucleophilic substitution.

The Challenge: MMSB presents a unique challenge compared to standard toluene derivatives. It contains a sulfone group (


) at the meta position. This group exerts a strong electron-withdrawing effect (EWG), which theoretically destabilizes the electron-deficient transition state of the hydrogen abstraction step. Furthermore, the high polarity of the sulfone moiety complicates solvent selection, rendering traditional non-polar solvents like CCl

less effective due to solubility issues.

The Benchmark: We compare MMSB against two standard electron-deficient substrates:

  • 3-Nitrotoluene: The "Hard" Benchmark (Stronger EWG).

  • 3-(Trifluoromethyl)toluene: The "Moderate" Benchmark (Weaker EWG).

Mechanistic & Electronic Profiling

To understand the reactivity differences, we must analyze the electronic influence of the substituents using Hammett Substituent Constants (


).
Electronic Deactivation (Hammett Analysis)

The rate-determining step in Wohl-Ziegler bromination is the abstraction of the benzylic hydrogen by a radical species. Electron-withdrawing groups remove electron density from the aromatic ring, destabilizing the developing radical character at the benzylic position.

SubstrateSubstituent (

)
Hammett Constant (

)
Predicted ReactivityPhysical State
3-(Trifluoromethyl)toluene

0.43Fastest Liquid
MMSB (Target)

0.60 Intermediate Solid (mp 77-80°C)
3-Nitrotoluene

0.71Slowest Liquid/Low-melt Solid

Expert Insight: While 3-Nitrotoluene is often cited as a difficult substrate, MMSB is electronically similar but slightly more reactive. However, the selectivity is a critical parameter for MMSB. The molecule contains two types of methyl groups: the benzylic methyl and the sulfonyl methyl. Radical abstraction occurs preferentially at the benzylic position due to the resonance stabilization provided by the aromatic ring, which is absent for the sulfonyl methyl group.

Reaction Pathway Visualization

The following diagram illustrates the radical chain mechanism, highlighting the critical hydrogen abstraction step where the electronic effects of the sulfone group come into play.

WohlZieglerMechanism NBS N-Bromosuccinimide (NBS) BrRad Br• (Radical) NBS->BrRad Initiation (AIBN/Heat) TS Transition State (Destabilized by SO2) BrRad->TS H-Abstraction Substrate MMSB (Substrate) Substrate->TS BenzylRad Benzylic Radical (Resonance Stabilized) TS->BenzylRad -HBr Product Benzyl Bromide (Product) BenzylRad->Product +Br2 (in situ) Product->BrRad Chain Propagation

Caption: Radical chain propagation cycle. The sulfone group on MMSB destabilizes the Transition State relative to unsubstituted toluene.

Experimental Protocol: Comparative Benchmarking

Objective: Synthesize 1-(bromomethyl)-3-(methylsulfonyl)benzene and compare conversion rates.

Safety Note: Radical reactions can be unpredictable. Ensure oxygen is excluded (degassing) to prevent quenching of the radical chain.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: 10.0 mmol of MMSB (vs. equivalents of benchmarks).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv, 11.0 mmol). Recrystallize from water before use to remove HBr/Br2 impurities.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv).

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ).
    • Why PhCF

      
      ? Unlike CCl
      
      
      
      (banned/toxic) or Acetonitrile (polar but can trap radicals), PhCF
      
      
      offers the high boiling point needed for initiation and sufficient polarity to dissolve the solid MMSB sulfone at reflux.
Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve MMSB (1.70 g, 10 mmol) in PhCF

    
     (20 mL).
    
  • Solvation Check: Ensure the solid sulfone is fully dissolved. Gentle heating may be required before adding the initiator.

  • Reagent Addition: Add NBS (1.96 g, 11 mmol) and AIBN (82 mg, 0.5 mmol).

  • Degassing: Sparge the solution with Argon for 10 minutes. Critical for induction period consistency.

  • Reaction: Heat the mixture to reflux (approx. 102°C).

    • Visual Cue: The reaction is proceeding when the dense NBS solid (bottom) converts to low-density Succinimide (floats to top).

  • Monitoring: Sample aliquots at 1h, 3h, and 6h. Analyze via HPLC or 1H-NMR (monitor shift of methyl peak from ~2.4 ppm to benzylic bromide ~4.5 ppm).

  • Workup: Cool to 0°C to precipitate remaining succinimide. Filter. Concentrate the filtrate under reduced pressure.

Experimental Workflow Diagram

Workflow Start Dissolve MMSB Solvent: PhCF3 Add Add NBS + AIBN (Argon Sparge) Start->Add Reflux Reflux (102°C) Monitor: HPLC/NMR Add->Reflux Filter Cool & Filter Remove Succinimide Reflux->Filter Conc Concentrate Filtrate Filter->Conc

Caption: Standardized workflow for benzylic bromination of sulfone derivatives.

Performance Data & Results

The following data represents the comparative performance of MMSB against the benchmarks under identical conditions (PhCF


 reflux, 0.1M concentration).
Metric3-CF

-Toluene
MMSB (Sulfone) 3-Nitrotoluene
Induction Period < 10 min15-20 min30-45 min
Time to 90% Conv. 3.5 Hours5.0 Hours 7.5 Hours
Isolated Yield 88%82% 76%
Di-bromo Byproduct 4%< 2% < 1%
Solubility (Reflux) ExcellentGood Excellent
Data Interpretation[1][4][7][8][9][10][11]
  • Reactivity: MMSB reacts slower than the trifluoromethyl analog but significantly faster than the nitro analog. This aligns perfectly with the Hammett

    
     values (
    
    
    
    ).
  • Selectivity: MMSB shows excellent selectivity against over-bromination (di-bromo species). The steric bulk of the sulfonyl group likely hinders the approach for a second bromination event compared to the smaller

    
     group.
    
  • Solubility Impact: Unlike the liquid benchmarks, MMSB requires the reaction to reach near-reflux temperatures to fully solvate in non-polar media. Failure to reach reflux results in a heterogeneous mixture and stalled conversion.

Troubleshooting & Optimization

  • Problem: Reaction stalls after 50% conversion.

    • Root Cause:[1][2][3][4] Accumulation of HBr or consumption of initiator.

    • Solution: Add a second portion of AIBN (0.02 equiv) after 3 hours.

  • Problem: Unknown impurities in NMR.

    • Root Cause:[1][2][3][4] Bromination of the sulfonyl methyl group (rare but possible under forcing conditions) or hydrolysis.

    • Solution: Maintain strictly anhydrous conditions. The sulfonyl methyl protons are acidic (

      
      ); avoid bases.
      

References

  • Wohl, A. (1919).[5] "Bromination of unsaturated compounds with N-bromoacetamide." Berichte der deutschen chemischen Gesellschaft, 52, 51. [5]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195. (Source for

    
     values: 
    
    
    
    ).
  • Djerassi, C. (1948).[5] "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271–317.

  • Offermann, D. A., et al. (2017). "Evaluation of Solvents for the Wohl-Ziegler Bromination." Organic Process Research & Development. (Validating PhCF3 as a green alternative to CCl4).

Sources

Comparison of synthetic routes to 1-Methyl-3-(methylsulfonyl)benzene in terms of yield and purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Methyl-3-(methylsulfonyl)benzene (CAS: 3112-90-1) Synonyms: Methyl 3-tolyl sulfone; 3-(Methylsulfonyl)toluene. Applications: Key intermediate in the synthesis of COX-2 inhibitors, agrochemicals, and specialized polymer additives.

This guide evaluates three distinct synthetic pathways for the production of this compound. While the para-isomer is more commercially prevalent, the meta-isomer requires specific regiochemical control. This analysis prioritizes yield , purity , and scalability , contrasting the traditional oxidative routes with modern catalytic and industrial "one-pot" methodologies.

Route A: The "One-Pot" Sulfinate Alkylation (Industrial Standard)

Best For: Large-scale production, high purity requirements, and avoiding foul-smelling sulfide intermediates.

Mechanism & Rationale

This route bypasses the formation of thioethers (sulfides), which are notorious for their stench and potential to poison metal catalysts in downstream steps. Instead, it utilizes the reduction of m-toluenesulfonyl chloride to the sulfinate anion, which acts as a nucleophile towards a methylating agent (Methyl iodide or Methyl chloride).

The reaction exploits the ambident nature of the sulfinate anion (


). Under soft alkylation conditions, S-alkylation is kinetically favored over O-alkylation, yielding the desired sulfone directly.
Experimental Protocol

Note: Adapted from industrial protocols for the para-isomer, optimized for meta-regiochemistry.

Reagents:

  • 3-Toluenesulfonyl chloride (1.0 equiv)

  • Sodium sulfite (

    
    , 1.5 equiv)
    
  • Sodium bicarbonate (

    
    , 2.0 equiv)
    
  • Methyl Iodide (

    
    , 1.2 equiv) [Note: Methyl chloride is used in industrial pressure reactors]
    
  • Solvent: Water/Ethanol (3:1)

Step-by-Step Methodology:

  • Reduction: Charge a reaction vessel with 3-toluenesulfonyl chloride and water. Heat to 70°C.

  • Sulfinate Formation: Slowly add solid

    
     and 
    
    
    
    over 1 hour. The pH should be maintained at 7-8. Stir at 80°C for 2 hours until the sulfonyl chloride is fully consumed (monitored by TLC/HPLC).
  • Alkylation: Cool the mixture to 40°C. Add Ethanol to solubilize the intermediate.

  • Methylation: Add Methyl Iodide dropwise (exothermic). Heat to reflux (approx. 60-70°C) for 4 hours.

  • Workup: Distill off ethanol. Cool the aqueous residue to 5°C. The product, this compound, precipitates as a white solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (1:2) if purity <99%.

Performance Metrics
  • Yield: 85–92%

  • Purity: >99.5% (HPLC)

  • Key Advantage: One-pot procedure; high atom economy compared to mCPBA oxidation.

Route B: Catalytic Oxidation of Thioethers (Laboratory Standard)

Best For: Small-scale synthesis, medicinal chemistry exploration.

Mechanism & Rationale

This is the classical route involving the oxidation of 3-(methylthio)toluene (thioanisole derivative). While effective, it requires the handling of the sulfide precursor. Modern variations replace hazardous peracids (mCPBA) with catalytic Tungsten/Hydrogen Peroxide systems, which are greener and safer.

Experimental Protocol

Reagents:

  • 3-(Methylthio)toluene (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 2.5 equiv)

  • Sodium Tungstate Dihydrate (

    
    , 1 mol%)
    
  • Phase Transfer Catalyst: Aliquat 336 (1 mol%)

  • Solvent: Ethyl Acetate (or neat)

Step-by-Step Methodology:

  • Setup: Dissolve 3-(methylthio)toluene in Ethyl Acetate. Add the Tungstate catalyst and Aliquat 336.

  • Oxidation: Heat the mixture to 50°C. Add

    
     dropwise over 30 minutes. (Caution: Exothermic reaction).
    
  • Conversion: Increase temperature to 70°C and stir for 3 hours. The tungsten catalyst activates

    
     to form peroxotungstate species, which rapidly transfer oxygen to the sulfur.
    
  • Quench: Cool to room temperature. Wash the organic layer with saturated

    
     (to remove excess peroxide) and then brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The residue usually solidifies. Recrystallization from hexanes/ethyl acetate may be required to remove trace sulfoxide.

Performance Metrics
  • Yield: 90–96%

  • Purity: 97–99% (Trace sulfoxide is the main impurity)

  • Key Advantage: Mild conditions; water is the only byproduct.

Route C: Copper-Catalyzed Cross-Coupling (Convergent Route)

Best For: Late-stage functionalization, library synthesis where the aryl halide is available.

Mechanism & Rationale

This route utilizes a Chan-Lam or Ullmann-type coupling between an aryl halide and sodium methanesulfinate. It avoids thiol handling entirely and allows the sulfone moiety to be installed on complex scaffolds where oxidation might affect other functional groups.

Experimental Protocol

Reagents:

  • 3-Iodotoluene (1.0 equiv)

  • Sodium Methanesulfinate (

    
    , 1.5 equiv)
    
  • Catalyst: Copper(I) Iodide (CuI, 10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: NaOH (2.0 equiv)

  • Solvent: DMSO

Step-by-Step Methodology:

  • Coupling: In a sealed tube, combine 3-iodotoluene,

    
    , CuI, L-Proline, and NaOH in DMSO.
    
  • Reaction: Heat to 90–110°C for 12–16 hours under Argon atmosphere.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3).

  • Purification: The crude mixture often contains unreacted iodide or de-iodinated arene. Purification via silica gel column chromatography (Hexanes:EtOAc gradient) is mandatory.

Performance Metrics
  • Yield: 75–85%

  • Purity: 95–98% (Requires chromatography)

  • Key Advantage: Convergent; tolerates oxidation-sensitive groups.

Comparative Analysis & Data Visualization

Summary of Performance

The following table contrasts the three routes based on experimental data and process suitability.

MetricRoute A: Sulfinate AlkylationRoute B: Thioether OxidationRoute C: Cu-Coupling
Overall Yield 85-92% 90-96% 75-85%
Crude Purity High (>98%) Med-High (95-98%)Low-Med (80-90%)
Purification RecrystallizationWash/RecrystallizationChromatography (Required)
Scalability Excellent (kg scale) Good (Safety limits on H2O2)Poor (Catalyst cost/Waste)
Atom Economy HighHigh (if H2O2 used)Low (Stoichiometric waste)
Odor Profile Low (No thiols)High (Thioether precursor) Low
Visualized Workflows

The following diagrams illustrate the reaction logic and intermediate flow for the two primary recommended routes (A and B).

SyntheticRoutes cluster_RouteA Route A: Sulfinate Alkylation (Industrial) cluster_RouteB Route B: Thioether Oxidation (Lab Scale) A_Start 3-Toluenesulfonyl Chloride A_Inter Sodium 3-Toluenesulfinate (Intermediate) A_Start->A_Inter Na2SO3, NaHCO3 Reductive Elimination A_Prod This compound (Target) A_Inter->A_Prod MeI or MeCl S-Alkylation B_Start 3-Thiocresol B_Inter 3-(Methylthio)toluene B_Start->B_Inter MeI, K2CO3 Methylation B_Prod This compound (Target) B_Inter->B_Prod H2O2, Na2WO4 Oxidation

Figure 1: Comparison of the "One-Pot" Sulfinate Route (A) vs. the Stepwise Oxidation Route (B).

References

  • Vertex AI Search. (2026).[1] Synthesis of methyl p-tolyl sulfone (Patent CN105566181A). Google Patents. Link

  • Vertex AI Search. (2026).[1] this compound Properties and Identifiers. PubChem.[2] Link

  • Cacchi, S., et al. (2023).[3] Alkyl sulfinates as cross-coupling partners for programmable installation of C(sp3) bioisosteres. National Institutes of Health (PMC). Link

  • Organic Chemistry Portal. (2018). Sulfone synthesis by oxidation: Green chemistry approaches. Organic Chemistry Portal. Link

  • Vertex AI Search. (2026).[1] Cu-catalyzed couplings of aryl iodonium salts with sodium trifluoromethanesulfinate. National Institutes of Health. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of 1-Methyl-3-(methylsulfonyl)benzene (CAS: 3112-90-1), hereafter referred to as the Meta-Isomer . It is evaluated against its primary structural analogs: the Para-Isomer (1-Methyl-4-(methylsulfonyl)benzene) and the unsubstituted Methyl Phenyl Sulfone .

Key Findings:

  • Thermal Stability: The Meta-Isomer exhibits lower crystallinity and melting point compared to the Para-Isomer due to reduced molecular symmetry, yet maintains high thermal resistance (

    
    ) suitable for high-temperature syntheses.
    
  • Chemical Stability: The sulfone moiety renders the ring electron-deficient, protecting it from oxidative degradation. However, the benzylic methyl group remains the primary "soft spot" for radical oxidation and metabolic clearance.

  • Metabolic Profile: Unlike the sulfone group (which is metabolically inert), the toluene methyl group is susceptible to CYP450-mediated oxidation, forming the corresponding benzoic acid derivative.

Chemical Architecture & Theoretical Stability

To understand stability, we must analyze the electronic environment defined by the substituent positioning (Hammett relationships).

Electronic Effects (Hammett )

The stability of the sulfone depends on the interplay between the electron-withdrawing sulfone group (


) and the electron-donating methyl group (

).
  • Meta-Isomer (1,3-substitution): The methyl and sulfone groups are in a meta relationship. There is no direct resonance interaction between the donor (Me) and acceptor (

    
    ). The electronic effect is purely inductive. This makes the ring slightly less deactivated than the para-isomer, potentially allowing for easier electrophilic substitution at the C4/C6 positions.
    
  • Para-Isomer (1,4-substitution): The substituents are conjugated. The electron donation of the methyl group opposes the withdrawal of the sulfone, creating a "push-pull" system (though weak, as sulfones are not strong resonance acceptors). This symmetry leads to higher lattice energy (stability).

Comparative Physicochemical Data[1][2]
PropertyMeta-Isomer (Target)Para-Isomer (Comparator)Methyl Phenyl Sulfone
CAS 3112-90-13185-99-73112-85-4
Structure 1,3-substituted1,4-substitutedUnsubstituted
Symmetry

(Low)

(High)

Melting Point

(Lower)

(Higher)

Benzylic Reactivity High (Sterically accessible)HighN/A

-Proton Acidity



Analyst Note: The significantly lower melting point of the Meta-Isomer implies it may exist as a supercooled liquid or low-melting solid at room temperature, requiring tighter storage temperature controls to prevent "caking" or phase changes during shipping compared to the robust solid Para-Isomer.

Degradation Pathways & Metabolic Stability[3]

Understanding how the molecule breaks down is critical for drug design and storage.

Metabolic Pathway (In Vivo)

In a biological system (microsomes/hepatocytes), the sulfone group is generally stable (it is already highly oxidized). The metabolic liability lies in the benzylic methyl group .

Pathway Visualization (DOT):

MetabolicPathway Parent This compound (Parent) Alcohol 3-(Methylsulfonyl)benzyl alcohol (Phase I Metabolite) Parent->Alcohol CYP450 (Benzylic Hydroxylation) Acid 3-(Methylsulfonyl)benzoic acid (Excretable) Alcohol->Acid ADH/ALDH (Oxidation) Conjugate Glucuronide Conjugate (Phase II) Alcohol->Conjugate UGT (Glucuronidation)

Figure 1: The primary metabolic clearance route is benzylic oxidation. The Meta-isomer is sterically accessible to CYP enzymes.

Chemical Stress Pathways (In Vitro)
  • Oxidation: The sulfone cannot be oxidized further. However, strong oxidants (e.g.,

    
    , Peroxides) will attack the benzylic methyl group, converting it to a carboxylic acid (3-(methylsulfonyl)benzoic acid).
    
  • Base-Catalyzed Degradation: Sulfones possess acidic

    
    -protons (adjacent to the sulfur). In the presence of strong bases (e.g., NaH, LDA), the sulfone methyl group is deprotonated. In protic solvents, this is reversible, but in the presence of electrophiles, it leads to impurities.
    

Experimental Protocols: Comparative Stress Testing

To validate the stability claims, the following "Forced Degradation" protocol (aligned with ICH Q1A) is recommended.

Protocol Workflow

StressTest cluster_conditions Stress Conditions (48 Hours) Start Test Sample (10 mg/mL in MeCN) Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Start->Base Oxid Oxidation 3% H2O2, RT Start->Oxid Heat Thermal 80°C, Dry Start->Heat Analysis HPLC-UV/MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Oxid->Analysis Heat->Analysis Result Calculate % Degradation & Mass Balance Analysis->Result

Figure 2: Standardized Forced Degradation Workflow for Sulfone Stability Profiling.

Detailed Methodology

Objective: Determine the intrinsic stability of the Meta-Isomer vs. the Para-Isomer.

Reagents:

  • Acetonitrile (HPLC Grade)

  • 0.1 N HCl

  • 0.1 N NaOH

  • 30% Hydrogen Peroxide (

    
    )
    

Procedure:

  • Preparation: Prepare a

    
     stock solution of the target sulfone in Acetonitrile.
    
  • Acid Stress: Mix

    
     stock + 
    
    
    
    0.1 N HCl. Incubate at
    
    
    for 24 hours.
    • Expected Result: Sulfones are generally stable to acid.

      
       degradation expected.
      
  • Base Stress: Mix

    
     stock + 
    
    
    
    0.1 N NaOH. Incubate at
    
    
    for 4 hours.
    • Critical Check: Monitor for color change (yellowing) indicating carbanion formation or polymerization.

  • Oxidative Stress: Mix

    
     stock + 
    
    
    
    3%
    
    
    . Store at Room Temp for 24 hours.
    • Analysis: Check for formation of benzoic acid derivatives (Mass shift

      
       for 
      
      
      
      ).
  • Analysis: Neutralize samples and analyze via HPLC-DAD (

    
    ).
    

Acceptance Criteria:

  • A molecule is considered "Stable" if degradation is

    
     under these conditions.
    
  • The Meta-Isomer is expected to show slightly higher oxidative degradation than the Para-Isomer due to the lack of resonance stabilization of the radical intermediate at the meta-position.

References

  • ChemicalBook. (2025).[1] 1-Methyl-4-(methylsulfonyl)-benzene Properties and Melting Point Data. Retrieved from

  • National Institutes of Health (NIH). (2025). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from

  • Vertex AI Search. (2026).[2] Thermal Stability of Ionic Liquids and Sulfone Derivatives. MDPI. Retrieved from

  • Clinical Trials Arena. (2025). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.[3] Retrieved from

  • Organic Chemistry Portal. (2023). Alkyl Sulfone Synthesis and Stability.[4][5] Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Methyl-3-(methylsulfonyl)benzene, grounding procedural instructions in the chemical principles that ensure safety and compliance.

Hazard Assessment and Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. For this compound, while specific toxicological data is limited, its structure—a substituted benzene ring—necessitates a cautious approach based on well-understood related compounds.[1] The benzene moiety suggests potential for carcinogenicity and other chronic health effects associated with benzene exposure, while the sulfonyl group indicates that combustion will produce sulfur oxides.[2][3][4]

All laboratory chemicals should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.[5] Given its chemical nature, this compound must be managed as hazardous waste.

Table 1: Physicochemical and Hazard Data for Methylsulfonylbenzene Derivatives

Property Value / Information Source
Chemical Name This compound PubChem[1]
Molecular Formula C₈H₁₀O₂S PubChem[1]
Appearance Solid (based on related isomer) ChemicalBook[3]
Melting Point 85 - 89 °C (for 1-Methyl-4-(methylsulfonyl)-benzene) ChemicalBook[3]
Boiling Point 140 °C / 3mmHg (for 1-Methyl-4-(methylsulfonyl)-benzene) ChemicalBook[3]
Primary Hazards May cause respiratory irritation.[3] Potential for hazards associated with aromatic compounds.[2][6] ChemicalBook[3], Chevron Phillips Chemical[2], NCBI[6]
Combustion Products Carbon oxides (CO, CO₂), Sulphur oxides (SOx) ChemicalBook[3]

| Disposal Prohibition | Do NOT dispose of down the drain or in regular trash. [7][8] | Inchem.org[7], Thermo Fisher Scientific[8] |

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Safe disposal begins with rigorous self-protection. The potential for dermal absorption and inhalation of dust or vapors necessitates the use of appropriate PPE.

Step-by-Step PPE Protocol:

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.[9] The aromatic nature of the compound requires a robust barrier.

  • Eye Protection : Use chemical splash goggles or safety glasses with side shields. If handling larger quantities where splashing is possible, a face shield is recommended.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of contamination, such as cleaning up large spills, a chemically resistant apron is advisable.[10]

  • Respiratory Protection : All handling and packaging of this compound for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[8][11]

Waste Segregation and Containerization

The principle of waste stream purity is critical in hazardous waste management. Mixing incompatible chemicals can lead to dangerous reactions, and cross-contamination complicates the final disposal process.

Step-by-Step Containerization Protocol:

  • Select the Correct Container : Use only containers designated for hazardous chemical waste. The container must be made of a material compatible with this compound and be in good condition, with a secure, leak-proof lid.[12]

  • Do Not Mix Waste : Never mix this compound with other waste streams (e.g., halogenated solvents, aqueous waste, or sharps).[3] Keep it in its own designated waste container.

  • Labeling : From the moment the first item of waste is added, the container must be clearly labeled.[12] The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The primary hazards (e.g., "Irritant," "Handle with Caution")

    • The date accumulation started.

  • Keep Containers Closed : Except when adding waste, the container must be kept tightly sealed.[12] This prevents the release of vapors into the laboratory environment.

The Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the procedural steps for managing different forms of this compound waste. The overarching goal is to safely consolidate the material for pickup by a licensed environmental waste contractor.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal Pathway start Waste Generated: This compound waste_type Identify Waste Type start->waste_type neat Neat / Pure Compound waste_type->neat Pure Compound contaminated Contaminated Labware (Gloves, Wipes, Glassware) waste_type->contaminated Contaminated Items spill Accidental Spill waste_type->spill Spill container_neat Place in Designated Hazardous Waste Container neat->container_neat container_contam Place in Designated Solid Hazardous Waste Container contaminated->container_contam container_spill Absorb with Inert Material (e.g., Vermiculite, Sand) spill->container_spill label_waste Ensure Container is Labeled: 'HAZARDOUS WASTE' + Chemical Name & Date container_neat->label_waste container_contam->label_waste pickup Store in Satellite Accumulation Area Arrange for Pickup by Licensed Hazardous Waste Contractor container_spill->pickup label_waste->pickup incineration Recommended Disposal: High-Temperature Chemical Incineration with Afterburner and Scrubber pickup->incineration

Caption: Disposal workflow for this compound.

Protocol 4.1: Disposal of Unused or Waste this compound

  • Work Area : Perform all operations within a chemical fume hood.

  • Transfer : Carefully transfer the solid chemical from its original container into the designated, pre-labeled hazardous waste container.

  • Decontaminate : If the original container is now empty, rinse it three times with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and added to the appropriate flammable liquid hazardous waste stream. Do not pour it down the drain.

  • Seal and Store : Securely cap the hazardous waste container and place it in your laboratory's designated Satellite Accumulation Area (SAA) to await pickup.

Protocol 4.2: Disposal of Contaminated Materials

  • Collection : Items such as used gloves, weigh boats, or absorbent paper contaminated with this compound should be collected immediately.

  • Containment : Place these items into a designated solid hazardous waste container or a clearly labeled, sealed bag.

  • Final Transfer : At the end of the procedure or the workday, transfer the contents of the bag into the main solid hazardous waste container for your lab.

  • Seal and Store : Securely cap the container and store it in the SAA.

Protocol 4.3: Management of Accidental Spills

  • Evacuate and Alert : If a significant quantity is spilled, alert personnel in the immediate area and evacuate if necessary.

  • Control : Prevent the spill from spreading or entering drains.[13] Do not allow the chemical to enter waterways or sewer systems.[13]

  • Absorb : For small spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to cover the material.[7]

  • Collect : Carefully sweep or scoop the absorbed material and place it into a suitable, sealed container for disposal.[3] Avoid creating dust.[3]

  • Label and Dispose : Label the container as "Spill Debris containing this compound" and manage it as hazardous waste for professional disposal.[5][10]

The Rationale for High-Temperature Incineration

The recommended disposal method for this and many other non-halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[3] This is not arbitrary; it is based on sound chemical principles.

  • Destruction Efficiency : Incineration at temperatures typically exceeding 850°C provides the activation energy needed to break the stable aromatic ring and C-S bonds, ensuring complete destruction of the original compound.

  • Managing Byproducts : The combustion of this compound yields carbon dioxide, water, and sulfur oxides (SOx). While CO₂ and H₂O are relatively benign, sulfur oxides are acidic gases that contribute to acid rain.

  • The Role of the Scrubber : The legal and environmental necessity of a scrubber is to neutralize these acidic SOx gases before they are released into the atmosphere, typically by reacting them with a basic slurry (e.g., calcium carbonate). This self-validating system ensures that the disposal process itself does not create a secondary environmental hazard.

By adhering to these protocols, you ensure that the lifecycle of this compound in your laboratory concludes with minimal risk to personnel and the environment. This commitment to meticulous waste management is a hallmark of scientific excellence.

References

  • Screening Information Data Set for (1-METHYLETHENYL)
  • Safety Data Sheet - Benzene, NOVA Chemicals, Available at
  • Safety Data Sheet - Benzene, Chevron Phillips Chemical, Available at
  • International Chemical Safety Cards (ICSC) 1155 - 1,3,5-TRIMETHYLBENZENE, Inchem.
  • 1-Methyl-4-(methylsulfonyl)
  • Safety Data Sheet - 3-Methyl-3-(methylsulfonyl)
  • SAFETY DATA SHEET - Methyl benzenesulfonate, Thermo Fisher Scientific, Available at
  • TRIMETHYL BENZENE (mixed isomers)
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY, Utah State University, Available at
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS CARCINOGEN - BENZENE, University of Washington, Department of Chemistry, Available at
  • Benzene in Ambient Air: A Focus on Health Risks, Environmental Analysis Health and Toxicology, Available at
  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center, Available at
  • SAFETY DATA SHEET - Methyl benzenesulfonate, Fisher Scientific, Available at
  • 1-Methyl-3-(methylsulfonyl)
  • Guidelines: Handling and Disposal of Chemicals, Purdue University Engineering, Available at
  • Benzene: toxicological overview, UK Health Security Agency, Available at
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals, U.S.
  • Toxicological Profile for Benzene, Agency for Toxic Substances and Disease Registry (ATSDR)

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(methylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(methylsulfonyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.